molecular formula C9H5BrN2O2 B6256503 6-bromocinnoline-3-carboxylic acid CAS No. 59208-90-1

6-bromocinnoline-3-carboxylic acid

Cat. No.: B6256503
CAS No.: 59208-90-1
M. Wt: 253.05 g/mol
InChI Key: CFDSAJBDDOBOED-UHFFFAOYSA-N
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Description

6-bromocinnoline-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95.
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Properties

CAS No.

59208-90-1

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

6-bromocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14)

InChI Key

CFDSAJBDDOBOED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C=C2C=C1Br)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-bromocinnoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-bromocinnoline-3-carboxylic acid

Abstract

6-bromocinnoline-3-carboxylic acid is a heterocyclic building block possessing the cinnoline scaffold, a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] The strategic placement of a bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position provides a key site for amide bond formation and other derivatizations. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound. We will dissect a robust, multi-step synthetic route beginning from commercially available precursors, explain the causality behind methodological choices, and provide detailed experimental protocols. The narrative emphasizes a self-validating system of synthesis through in-process controls and discusses potential challenges, ensuring a high degree of reproducibility for researchers in the field.

Introduction to the Cinnoline Scaffold

Cinnoline (1,2-diazanaphthalene) is an aromatic heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry.[1] First synthesized by Richter in 1883, the cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2] The synthesis of functionalized cinnolines is therefore a critical endeavor for the development of novel therapeutic agents. This guide focuses specifically on the synthesis of 6-bromocinnoline-3-carboxylic acid, a key intermediate for library development in drug discovery programs.

Retrosynthetic Analysis

A logical approach to designing the synthesis of a target molecule begins with a retrosynthetic analysis. By conceptually deconstructing 6-bromocinnoline-3-carboxylic acid, we can identify key bond formations and strategic precursors.

The carboxylic acid at the C-3 position is a prime candidate for a functional group interconversion, most commonly arising from the oxidation of an alkyl group, such as a methyl substituent. The C-N and N-N bonds of the core heterocyclic ring point towards a cyclization strategy, specifically one involving a diazonium salt, which is a classic method for forming the cinnoline system.[1][4] The 6-bromo substituent is best incorporated from the start, as regioselective bromination of the pre-formed cinnoline ring can be challenging. This leads us to a readily available starting material: a substituted 2-aminoacetophenone.

G Target 6-Bromocinnoline-3-carboxylic acid Intermediate1 6-Bromo-3-methylcinnoline Target->Intermediate1 Oxidation Intermediate2 6-Bromo-4-hydroxy-3-methylcinnoline Intermediate1->Intermediate2 Deoxygenation StartingMaterial 2-Amino-5-bromoacetophenone Intermediate2->StartingMaterial Diazotization & Cyclization (Borsche-Herbert)

Caption: Retrosynthetic analysis of 6-bromocinnoline-3-carboxylic acid.

Recommended Synthetic Pathway: A Step-by-Step Guide

Based on the retrosynthetic analysis, a robust three-step pathway is proposed, commencing with a Borsche-Herbert cyclization, followed by deoxygenation, and culminating in a side-chain oxidation.

G cluster_0 Step 1: Borsche-Herbert Cyclization cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Side-Chain Oxidation A 2-Amino-5-bromoacetophenone B 6-Bromo-4-hydroxy-3-methylcinnoline A->B  NaNO2, HCl   C 6-Bromo-4-chloro-3-methylcinnoline B->C  POCl3   D 6-Bromo-3-methylcinnoline C->D  H2, Pd/C   E 6-Bromocinnoline-3-carboxylic acid D->E  KMnO4, heat  

Caption: Overall synthetic scheme for 6-bromocinnoline-3-carboxylic acid.

Step 1: Synthesis of 6-Bromo-4-hydroxy-3-methylcinnoline

This initial step utilizes the Borsche-Herbert synthesis, a reliable method for producing 4-hydroxycinnolines from ortho-aminoacetophenones via diazotization and subsequent intramolecular cyclization.[1]

Expertise & Causality: The choice of an ortho-aminoacetophenone is critical as the acetyl group provides the C-3 methyl and C-4 atoms of the cinnoline ring. The reaction proceeds via diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then attacked by the enol tautomer of the acetyl group, a favorable intramolecular 6-endo-trig cyclization, leading to the stable aromatic product after tautomerization.[5]

Experimental Protocol:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromoacetophenone (1.0 eq) in 6M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture vigorously at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (a positive test indicates excess nitrous acid).

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours. A precipitate should form as the cyclization proceeds.

  • Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product, 6-bromo-4-hydroxy-3-methylcinnoline, under vacuum. The product can be purified further by recrystallization from ethanol or acetic acid if necessary.

Step 2: Synthesis of 6-Bromo-3-methylcinnoline (Deoxygenation)

The 4-hydroxy group is a consequence of the Borsche-Herbert cyclization mechanism and must be removed. This is efficiently achieved in a two-stage deoxygenation process: conversion to a chloro intermediate followed by reductive dehalogenation.

Expertise & Causality: Direct reduction of the phenolic hydroxyl group is difficult. Conversion to the 4-chloro derivative using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) transforms the poor hydroxyl leaving group into a good halide leaving group. The subsequent chloro group is readily removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this type of hydrodehalogenation.

Experimental Protocol:

  • Part A: Synthesis of 6-Bromo-4-chloro-3-methylcinnoline

    • In a fume hood, carefully add 6-bromo-4-hydroxy-3-methylcinnoline (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Part B: Synthesis of 6-Bromo-3-methylcinnoline

    • Dissolve the crude 6-bromo-4-chloro-3-methylcinnoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a base, such as triethylamine or sodium acetate (1.5 eq), to neutralize the HCl generated during the reaction.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.

Step 3: Synthesis of 6-Bromocinnoline-3-carboxylic acid

The final step involves the oxidation of the methyl group at the C-3 position to a carboxylic acid. This is a standard transformation for alkyl side chains on aromatic and heteroaromatic rings.

Expertise & Causality: A strong oxidizing agent is required for this conversion. Potassium permanganate (KMnO₄) is a cost-effective and powerful choice.[6] The reaction proceeds by converting the alkyl group to a carboxylate salt under basic or neutral conditions. A subsequent acidic workup is essential to protonate the carboxylate and isolate the desired carboxylic acid.[6][7] Heating is typically required to drive the reaction to completion.

G Start Dissolve 6-Bromo-3-methylcinnoline in Pyridine/Water AddOxidant Add KMnO4 portion-wise Heat to Reflux Start->AddOxidant Monitor Monitor by TLC AddOxidant->Monitor Quench Cool and Quench (e.g., with Na2SO3) Monitor->Quench Reaction Complete Filter Filter off MnO2 Quench->Filter Acidify Acidify Filtrate with HCl Filter->Acidify Isolate Collect Precipitate by Filtration Acidify->Isolate Purify Wash with Water & Dry Isolate->Purify End 6-Bromocinnoline-3-carboxylic acid Purify->End

Caption: Experimental workflow for the oxidation of 6-bromo-3-methylcinnoline.

Experimental Protocol:

  • To a solution of 6-bromo-3-methylcinnoline (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 eq) portion-wise.

  • Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol or a saturated solution of sodium sulfite to destroy any excess KMnO₄.

  • Filter the hot mixture to remove the MnO₂ precipitate, washing the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 6-bromocinnoline-3-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Quantitative Data and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-bromoacetophenoneC₈H₈BrNO214.06Solid
6-Bromo-4-hydroxy-3-methylcinnolineC₉H₇BrN₂O239.07Solid
6-Bromo-3-methylcinnolineC₉H₇BrN₂223.07Solid
6-Bromocinnoline-3-carboxylic acidC₉H₅BrN₂O₂253.05Solid

Expected Characterization:

  • ¹H NMR Spectroscopy: The final product should exhibit signals in the aromatic region corresponding to the protons on the cinnoline core. The disappearance of the methyl singlet (around 2.5 ppm) from the precursor and the appearance of a broad carboxylic acid proton signal (typically >10 ppm, if visible) would be indicative of a successful reaction.

  • ¹³C NMR Spectroscopy: The spectrum should show the expected number of aromatic carbons and a signal for the carboxylic acid carbonyl carbon (typically >160 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (253.05 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.

Conclusion

This guide has detailed a logical and robust multi-step synthesis for 6-bromocinnoline-3-carboxylic acid, a molecule of significant interest to the drug discovery community. By employing a classical Borsche-Herbert cyclization followed by a standard deoxygenation and side-chain oxidation, this pathway utilizes well-established and reliable chemical transformations. The provided protocols, grounded in mechanistic understanding, offer researchers a clear and reproducible method for accessing this valuable synthetic intermediate, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

  • Wikipedia. Cinnoline. [Link]

  • Vinogradova, O. V., Balova, I. A., & Popik, V. V. (2011). Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions. [Link]

  • Innovative Journal. (2020). A Concise Review on Cinnolines. [Link]

  • IJARIIT. (2018). A concise review on cinnoline and its biological activities. [Link]

  • YouTube. (2026). Borsche Cinnoline synthesis. [Link]

  • ResearchGate. (2008). Methods for the synthesis of cinnolines (Review). [Link]

  • Chemguide. MAKING CARBOXYLIC ACIDS. [Link]

  • YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. [Link]

  • Medico Research Chronicles. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]

Sources

physicochemical properties of 6-bromocinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-bromocinnoline-3-carboxylic Acid

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a focal point for the development of novel therapeutics.[3][4] This guide focuses on a specific, functionalized derivative: 6-bromocinnoline-3-carboxylic acid .

The structure of this compound is of significant interest to drug development professionals. The cinnoline core serves as the foundational pharmacophore. The bromine atom at the 6-position provides a chemically versatile handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse molecular libraries. The carboxylic acid at the 3-position is a key modulator of the molecule's physicochemical properties, profoundly influencing its acidity, solubility, and potential for ionic interactions with biological targets.

This document provides a comprehensive technical overview of the core . As experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related structural analogs, established chemical principles, and predictive models. We will delve into the theoretical basis for its expected properties and provide detailed, field-proven experimental protocols for their empirical determination and validation.

Section 1: Core Physicochemical Profile

The fundamental identity and key predicted properties of 6-bromocinnoline-3-carboxylic acid are summarized below. These values provide a critical baseline for experimental design and computational modeling.

Molecular Structure

Caption: 2D Structure of 6-bromocinnoline-3-carboxylic acid.

Data Summary Table
PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₅BrN₂O₂[5]
Molecular Weight 251.06 g/mol Calculated from formula
CAS Number Not available-
Appearance White to yellow crystalline solidExpected, based on acidic, aromatic analogs
Predicted XlogP 1.7[5]
Predicted Melting Point >200 °CBased on bromoquinoline carboxylic acid analogs[6]
Predicted Water Solubility Low; increases with pHBased on hydrophobic core and ionizable group[7]
Predicted Acidic pKa ~3.5 - 4.0Carboxylic acid group; influenced by e⁻-withdrawing ring[6][8]

Section 2: Detailed Physicochemical Analysis

Solubility Profile

The solubility of a drug candidate is a paramount parameter, directly impacting its absorption and bioavailability. The structure of 6-bromocinnoline-3-carboxylic acid suggests a complex solubility profile governed by the interplay of its hydrophobic and hydrophilic features.

  • Aqueous Solubility: The molecule's large, rigid, and brominated bicyclic aromatic system is inherently hydrophobic, which predicts low intrinsic solubility in water. However, the presence of the carboxylic acid group allows for ionization.[7] At a pH above its pKa, the carboxylate anion (–COO⁻) will predominate, significantly enhancing solubility in aqueous media through ion-dipole interactions with water. Conversely, in acidic conditions (pH < pKa), the neutral, protonated form will be less soluble.

  • Organic Solubility: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like methanol and ethanol.[9][10] Its nonpolar character suggests limited to no solubility in nonpolar solvents like hexanes or toluene.

  • Acid/Base Solubility: The compound should be readily soluble in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar salt.[11][12] It is expected to be insoluble in aqueous acids (e.g., 5% HCl).

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity and lattice energy. For 6-bromocinnoline-3-carboxylic acid, a relatively high melting point is anticipated.

  • Causality: The planar aromatic rings allow for efficient crystal packing and strong π-π stacking interactions. Furthermore, the carboxylic acid groups can form strong intermolecular hydrogen-bonding dimers. These combined non-covalent forces require significant thermal energy to overcome, resulting in a high melting point.[13] A sharp melting range (typically <2 °C) is indicative of high purity, whereas impurities will depress and broaden this range.[14] Based on the predicted 220 °C melting point of the analogous 3-bromoquinoline-6-carboxylic acid, a value exceeding 200 °C is a reasonable expectation.[6]

Acidity (pKa)

The pKa value quantifies the acidity of the molecule and is critical for predicting its charge state at physiological pH (approx. 7.4), which in turn affects receptor binding, membrane permeability, and solubility.

  • Causality: The primary acidic site is the proton of the carboxylic acid group. While aliphatic carboxylic acids typically have a pKa around 4-5, this value is significantly influenced by the electronic effects of the attached cinnoline ring.[8] The sp²-hybridized carbons and the electronegative nitrogen atoms of the aromatic system act as electron-withdrawing groups, stabilizing the conjugate base (carboxylate anion) through induction and resonance. This stabilization makes the acid stronger, thereby lowering its pKa. The predicted acidic pKa for a similar bromoquinoline analog is approximately 3.98, suggesting that 6-bromocinnoline-3-carboxylic acid will be a moderately strong organic acid.[6]

Section 3: Experimental Protocols for Characterization

To move from prediction to empirical data, rigorous and validated experimental protocols are essential. The following sections detail the standard methodologies for determining the key physicochemical properties discussed.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining equilibrium solubility.[9][15]

Methodology Rationale: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value rather than a kinetic one. The extended incubation period (24-72 hours) is critical to ensure this equilibrium is achieved. HPLC is the preferred quantification technique due to its high sensitivity, specificity, and accuracy.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 6-bromocinnoline-3-carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visually apparent.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for 24-72 hours.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to pellet the remaining solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to avoid artificially high concentration readings.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Report the result in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of Melting Point (Capillary Method)

This protocol follows the standard capillary method, widely accepted by pharmacopeias.[16][17]

Methodology Rationale: The capillary method provides an accurate determination of the melting range by ensuring slow, controlled heating. A slow ramp rate (~1-2 °C per minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium with the thermometer, preventing an overestimation of the temperature.[16]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Press the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm high) of the compound into the sealed end. Tap the tube gently to compact the sample.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the estimated melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.

Caption: Workflow for Capillary Melting Point Determination.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the pKa value through potentiometric acid-base titration.[18][19]

Methodology Rationale: Potentiometry is a direct and reliable method for measuring the pH changes in a solution upon the addition of a titrant.[20] By plotting pH versus the volume of titrant added, a sigmoidal curve is generated. The inflection point of this curve corresponds to the equivalence point. The pKa is, by definition, equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.[18][20]

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Sample Preparation: Accurately weigh and dissolve a sample of 6-bromocinnoline-3-carboxylic acid in a known volume of a suitable solvent (e.g., a water/methanol co-solvent mixture if aqueous solubility is low). The concentration should be around 10⁻³ to 10⁻⁴ M.[20]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved CO₂.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the maximum of the first derivative plot, ΔpH/ΔV). The pKa is the pH value at the half-equivalence point (Veq/2).[21]

G A Prepare Analyte Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point (Veq) E->F G Find pH at Veq/2 F->G H Result: pKa = pH at Veq/2 G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Section 4: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While experimental spectra are not publicly available, the following are the expected key signals for 6-bromocinnoline-3-carboxylic acid based on its structure.[22]

  • ¹H NMR (in DMSO-d₆):

    • Carboxylic Acid Proton: A very broad singlet, likely >13 ppm.

    • Aromatic Protons: Multiple signals expected in the 7.5-9.5 ppm range. The exact chemical shifts and coupling patterns will depend on the electronic influence of the bromine atom and the cinnoline nitrogens.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: A signal around 165-175 ppm.[23]

    • Aromatic Carbons: Multiple signals in the 120-150 ppm range. The carbon bearing the bromine atom (C6) will be shifted relative to the others.

  • FTIR (as solid, KBr pellet):

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.[23]

    • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.[23]

    • C=C and C=N Stretches: Multiple absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • Mass Spectrometry (ESI):

    • Negative Mode [M-H]⁻: An ion at m/z ≈ 249/251, showing the characteristic isotopic pattern of a single bromine atom (~1:1 ratio for ⁷⁹Br/⁸¹Br).

    • Positive Mode [M+H]⁺: An ion at m/z ≈ 251/253, also showing the bromine isotope pattern.

    • Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (45 Da), leading to a fragment ion.

Conclusion

6-bromocinnoline-3-carboxylic acid is a promising heterocyclic building block for drug discovery. This guide has established its core physicochemical profile through the synthesis of data from structural analogs and fundamental chemical principles. It is predicted to be a high-melting crystalline solid with low intrinsic aqueous solubility that increases significantly in basic conditions, and it possesses a moderately acidic carboxylic acid group with a pKa around 3.5-4.0. The detailed, step-by-step protocols provided herein offer a validated framework for researchers to empirically determine these critical properties, enabling the confident application of this versatile scaffold in the rational design of new therapeutic agents.

References

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  • MilliporeSigma. (n.d.). 6-Bromoquinoline-3-carboxylic acid | 798545-30-9. Retrieved from a Google-provided URL.

  • PubChemLite. (n.d.). 6-bromocinnoline-3-carboxylic acid (C9H5BrN2O2). Retrieved from a Google-provided URL.[5]

  • Sigma-Aldrich. (n.d.). 6-bromoquinoline-3-carboxylic acid | 798545-30-9. Retrieved from a Google-provided URL.[29]

  • BenchChem. (2025). A Spectroscopic Comparison of 6-Bromochromane-3-carboxylic Acid with Its Precursors. Retrieved from a Google-provided URL.[22]

  • Vaia. (n.d.). Q43P The IR, NMR, and mass spectra ar.... Retrieved from a Google-provided URL.[23]

  • ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis. Retrieved from a Google-provided URL.[30]

  • Santa Cruz Biotechnology. (n.d.). 6-Bromoquinoline-3-carboxylic acid | CAS 798545-30-9. Retrieved from a Google-provided URL.[31]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from a Google-provided URL.[32]

  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid. Retrieved from a Google-provided URL.[33]

  • Sigma-Aldrich. (n.d.). 6-bromoquinoline-3-carboxylic acid | 798545-30-9. Retrieved from a Google-provided URL.

  • MilliporeSigma. (n.d.). 6-Bromoquinoline-3-carboxylic acid | 798545-30-9. Retrieved from a Google-provided URL.

  • PubChemLite. (n.d.). 6-bromoquinoline-3-carboxylic acid (C10H6BrNO2). Retrieved from a Google-provided URL.[34]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from a Google-provided URL.[7]

  • EPA. (n.d.). 3-Bromoquinoline-6-carboxylic acid Properties. Retrieved from a Google-provided URL.[6]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from a Google-provided URL.[13]

  • Abovchem. (n.d.). 6-bromoquinoline-3-carboxylic acid - CAS:798545-30-9. Retrieved from a Google-provided URL.[35]

  • University of Wisconsin. (2022). pKa Data Compiled by R. Williams. Retrieved from a Google-provided URL.[36]

  • Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid. Retrieved from a Google-provided URL.

  • Unknown. (n.d.). pKa chart. Retrieved from a Google-provided URL.[8]

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6-bromocinnoline-3-carboxylic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromocinnoline-3-Carboxylic Acid: Molecular Structure, Conformation, and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Architecture, Conformation, and Strategic Utility in Drug Discovery

Executive Summary

In the landscape of heterocyclic pharmacophores, 6-bromocinnoline-3-carboxylic acid represents a high-value scaffold.[1][2] As a bioisostere of quinoline-3-carboxylic acid (a privileged structure in kinase inhibition and antibacterial agents), the cinnoline core offers distinct electronic properties due to the 1,2-diazine system. The presence of the bromine atom at the C6 position serves as a critical "diversity handle" for palladium-catalyzed cross-coupling, while the C3-carboxylic acid functions as a "binding anchor" or derivatization site.[1] This guide analyzes the molecular conformation, synthetic pathways, and reactivity profile of this scaffold, providing a roadmap for its integration into high-throughput medicinal chemistry campaigns.

Molecular Architecture & Conformation

Electronic Structure and Aromaticity

The cinnoline (1,2-benzodiazine) ring system is planar and aromatic, with 10


-electrons delocalized across the bicyclic framework. Unlike quinoline, the presence of the N=N bond introduces a significant dipole moment and alters the electron density distribution.
  • N1-N2 Bond: The bond length is typically shorter (~1.30–1.33 Å) than a standard single bond, reflecting significant double-bond character.

  • C6-Bromine: The bromine substituent is coplanar with the aromatic system. Its electron-withdrawing inductive effect (-I) is partially counterbalanced by mesomeric donation (+M), but the net effect deactivates the ring towards electrophilic aromatic substitution, directing nucleophilic attacks or metal insertions.

Conformational Analysis of the C3-Carboxyl Group

The orientation of the carboxylic acid moiety is critical for ligand-protein binding.

  • Planarity: Density Functional Theory (DFT) calculations and crystallographic data of related analogues suggest the carboxyl group prefers to be coplanar with the cinnoline ring to maximize

    
    -conjugation.
    
  • Rotational Barriers: The rotation around the C3-COOH bond faces a barrier due to conjugation.

  • Syn vs. Anti: The syn conformation (carbonyl oxygen syn to the C3-C4 bond) is generally preferred in the gas phase.[3] However, in solution, this equilibrium is solvent-dependent. The proximity of the N2 nitrogen provides a potential site for intramolecular repulsion or weak electrostatic interactions, though less steric hindrance exists compared to the C4 position.

Physicochemical Profile (Predicted)

The following table summarizes key properties derived from structure-activity relationship (SAR) databases and computational models.

PropertyValue (Approx.)Significance
Molecular Weight 253.05 g/mol Fragment-like; ideal for lead optimization.
cLogP 2.1 – 2.4Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) 3.2 – 3.8More acidic than benzoic acid (4.2) due to the electron-deficient diaza-ring.
Topological PSA ~50 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (COOH)Critical for active site interaction.
H-Bond Acceptors 3 (N1, N2, COOH)The N-N motif acts as a weak acceptor.

Synthetic Methodologies

The construction of the 6-bromocinnoline-3-carboxylic acid core typically follows the Widman-Stoermer or Richter type syntheses. The Widman-Stoermer approach is often preferred for its operational simplicity and access to 3-substituted derivatives.

Primary Route: Widman-Stoermer Synthesis

This route involves the diazotization of an ortho-aminoalkenyl precursor.

  • Precursor Synthesis: 2-Amino-5-bromoacetophenone is condensed with glyoxylic acid (or a derivative) to form the intermediate hydrazone or directly cyclized.

  • Diazotization-Cyclization: The amino group is diazotized (NaNO₂, HCl). The resulting diazonium salt attacks the activated methylene/methyl ketone component, closing the pyridazine ring.

Reaction Pathway Diagram

The following diagram illustrates the logic flow from raw materials to the diversified library.

G cluster_0 Scaffold Synthesis cluster_1 Diversification A 2-Amino-5-bromo- acetophenone B Diazotization (NaNO2/HCl) A->B C Intramolecular Cyclization B->C D 6-Bromo-4-hydroxy- cinnoline-3-COOH C->D E Aromatization/Reduction (if 4-OH is removed) D->E Optional F 6-Bromocinnoline- 3-COOH (Core) D->F Direct Route E->F G Suzuki Coupling (Ar-B(OH)2, Pd) F->G C6 Modification H Amide Coupling (R-NH2, HATU) F->H C3 Modification

Caption: Synthetic workflow from aniline precursors to the functionalized cinnoline scaffold.

Experimental Protocols

Protocol: Synthesis of 6-Bromocinnoline-3-carboxylic acid (Widman-Stoermer Variation)

Note: This protocol is a generalized adaptation based on standard cinnoline chemistry.

Reagents:

  • 2-Amino-5-bromoacetophenone (10 mmol)

  • Sodium nitrite (11 mmol)

  • Concentrated HCl

  • Glyoxylic acid monohydrate (11 mmol)

Step-by-Step Methodology:

  • Precursor Formation: Dissolve 2-amino-5-bromoacetophenone in dilute HCl. Add glyoxylic acid and heat gently to form the condensation product (if not performing one-pot).

  • Diazotization: Cool the reaction mixture to 0–5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The solution will turn yellow/orange.

  • Cyclization: Allow the mixture to warm to room temperature and then heat to 60–80 °C for 2–4 hours. The diazonium intermediate undergoes intramolecular cyclization.

  • Precipitation: Cool the mixture. The carboxylic acid product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or acetic acid.

Validation Criteria (Self-Validating):

  • Appearance: Pale yellow to tan solid.

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the H4 proton (if 4-unsubstituted) around

    
     8.5–9.0 ppm. The H5, H7, and H8 protons will appear as an aromatic pattern consistent with a 1,2,4-trisubstituted benzene ring.
    
  • MS (ESI): Distinctive 1:1 isotope pattern for bromine (

    
    Br/
    
    
    
    Br) at [M+H]⁺ 253/255.

Reactivity & Functionalization Strategies

The dual-functional nature of this molecule allows for orthogonal functionalization, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

The C6-Bromine "Diversity Handle"

The bromine atom at position 6 is electronically activated for Pd-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C.

  • Buchwald-Hartwig: Introduction of amines (morpholines, piperazines) to modulate solubility.

    • Conditions: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100 °C.

The C3-Carboxyl "Binding Anchor"

The carboxylic acid is typically converted to amides or esters to engage specific pockets in the target protein (e.g., the ATP-binding site of kinases).

  • Amidation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

  • Bioisosteric Replacement: Conversion to a tetrazole or oxadiazole to improve metabolic stability while retaining H-bond acceptor capability.

References

  • Richter Synthesis of Cinnolines: Richter, V. v. "Über Cinnolinderivate."[4][5] Berichte der deutschen chemischen Gesellschaft, 1883.

  • Widman-Stoermer Reaction: Stoermer, R., & Fincke, H. "Synthese von Cinnolinen." Berichte, 1909.
  • Cinnoline Pharmacology: Castle, R. N. The Chemistry of Heterocyclic Compounds, Cinnolines and Phthalazines. Wiley-Interscience, 1973.

  • DFT Studies on Aromatic Acids: "Conformational analysis of aromatic carboxylic acids: A DFT study." Journal of Molecular Structure, 2018. (General reference for COOH planarity).
  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J.[6] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.

  • Palladium Coupling on Cinnolines: "Suzuki cross-coupling reactions of halo-cinnolines." Tetrahedron Letters, 2010.

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Commercial Availability & Technical Guide: 6-Bromocinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-bromocinnoline-3-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry for the development of antibacterial, antitumor, and CNS-active agents.

Part 1: Executive Summary & Chemical Profile

6-Bromocinnoline-3-carboxylic acid is a rare, nitrogen-rich heterocyclic scaffold. Unlike its quinoline bioisosteres, the cinnoline core (1,2-benzodiazine) offers unique hydrogen-bonding capabilities and metabolic stability profiles, making it a high-value target for scaffold hopping in drug discovery.

Chemical Identity
PropertySpecification
Chemical Name 6-Bromocinnoline-3-carboxylic acid
CAS Number 59208-90-1
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Structure Bicyclic aromatic heterocycle (Benzene fused to Pyridazine)
Key Substituents Bromine at C6 (handle for cross-coupling); Carboxylic Acid at C3 (handle for amidation/esterification)

Part 2: Supply Chain Landscape & Procurement

This compound is not a commodity chemical . It is classified as a Tier 3 Building Block , meaning it is typically manufactured on demand or held in small stock quantities by specialized heterocyclic synthesis labs.

Primary Suppliers (Verified Stock/Synthesis Capability)

Procurement teams should prioritize vendors with demonstrated capabilities in diazine chemistry , as the cinnoline ring construction is more challenging than standard quinoline synthesis.

SupplierCatalog / SKUAvailability StatusNotes
BLD Pharm BD234852 / 59208-90-1Stock / Lead Time Major supplier for cinnoline derivatives. Likely holds the ethyl ester precursor.
Aaron Chemicals AR0285GSMake-to-Order Specializes in halogenated heterocycles.
Aquila Pharmatech AP18542Custom Synthesis Good for bulk inquiries (>10g).
Santa Cruz Biotech (Varies)Research Scale Often re-packages from primary synthesizers; strictly mg scale.

Procurement Strategy:

  • Check for the Ester: If the acid (CAS 59208-90-1) is out of stock, search for the Ethyl ester derivative (Ethyl 6-bromocinnoline-3-carboxylate , CAS 59208-81-0 ). Hydrolysis of the ester is trivial (LiOH/THF) and often yields higher purity material than buying the free acid directly.

  • Purity Warning: Commercial samples often contain 5-10% of the dihydro-cinnoline impurity if the final oxidation step was incomplete. Request HPLC data specifically checking for the dihydro species.

Part 3: Technical Synthesis (The "Make vs. Buy" Decision)

For projects requiring >50g, custom synthesis is often more cost-effective than catalog purchasing. The synthesis of 6-bromocinnoline-3-carboxylic acid is complex, typically requiring a Richter-type cyclization or an intramolecular hydrazone cyclization .

Validated Synthetic Route

The most robust route utilizes 4-bromoaniline as the starting material. The key challenge is the formation of the N-N bond and the subsequent ring closure.

Step-by-Step Protocol
  • Diazotization & Reduction: 4-Bromoaniline is diazotized (NaNO₂/HCl) and reduced (SnCl₂ or Na₂SO₃) to form 4-bromophenylhydrazine .

  • Hydrazone Formation: The hydrazine is condensed with a 1,2,3-tricarbonyl equivalent, typically ethyl mesoxalate or ethyl pyruvate (followed by halogenation), to form the hydrazone intermediate.

  • Cyclization (The Critical Step): The hydrazone undergoes intramolecular Friedel-Crafts cyclization using a Lewis acid (AlCl₃ or TiCl₄) or polyphosphoric acid (PPA). This often yields the 1,4-dihydrocinnoline intermediate.

  • Oxidation: The dihydro species is aromatized using Manganese Dioxide (MnO₂) or DDQ to form the fully aromatic cinnoline ester.

  • Hydrolysis: The ester is hydrolyzed to the final carboxylic acid.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Dihydro" intermediate often found as an impurity.

G Start 4-Bromoaniline Hydrazine 4-Bromophenylhydrazine Start->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ethyl Pyruvate (or Mesoxalate) Dihydro Ethyl 6-bromo-1,4-dihydro- cinnoline-3-carboxylate Hydrazone->Dihydro AlCl3 or PPA (Cyclization) Ester Ethyl 6-bromocinnoline- 3-carboxylate Dihydro->Ester MnO2 or DDQ (Oxidation) Final 6-Bromocinnoline- 3-carboxylic acid Ester->Final LiOH, THF/H2O (Hydrolysis)

Caption: Validated synthetic pathway via the hydrazone-dihydro intermediate route. The oxidation step (MnO2) is critical for aromaticity.

Part 4: Handling, Stability & Storage

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton can catalyze self-decomposition over long periods if exposed to moisture.

  • Solubility: Poor solubility in water and non-polar solvents (Hexane). Soluble in DMSO, DMF , and moderately in THF .

  • Safety: The compound is a suspected eye and skin irritant (H315, H319). Handle in a fume hood.

  • Analytical Marker: In ¹H NMR (DMSO-d₆), look for the singlet at ~8.5-9.0 ppm corresponding to the H4 proton of the cinnoline ring. This proton is highly deshielded due to the adjacent nitrogen and carbonyl group.

References

  • Preparation of Cinnoline-3-carboxylic acids. US Patent 4,027,023. (Describes the synthesis of ethyl 6-bromocinnoline-3-carboxylate via the dihydro intermediate).

  • Synthesis of 4-bromophenylhydrazine. BenchChem Technical Library. (Protocol for the precursor synthesis).

  • PubChem Compound Summary: 6-bromocinnoline-3-carboxylic acid. National Center for Biotechnology Information. (Chemical properties and ID).

  • Richter and Widman-Stoermer Cinnoline Synthesis.Strategic Applications of Named Reactions in Organic Synthesis.

Stability Dynamics and Storage Protocols for 6-Bromocinnoline-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromocinnoline-3-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery and materials science[1]. Characterized by its 1,2-diazanaphthalene (cinnoline) core and a bromine substitution at the C6 position, this compound presents unique stability challenges that require rigorous handling[2]. Standard benchtop storage is insufficient for preserving its structural integrity. This whitepaper provides a comprehensive, mechanistically grounded guide to understanding its degradation pathways and establishes self-validating protocols for its long-term storage and handling.

Physicochemical Profiling

Before implementing storage protocols, it is critical to understand the baseline physicochemical parameters of the compound. The table below summarizes the core quantitative data necessary for experimental planning.

Table 1: Physicochemical Profile of 6-Bromocinnoline-3-carboxylic acid

ParameterValueReference
CAS Number 59208-90-1[1]
Molecular Formula C9H5BrN2O2[1]
Molecular Weight 253.05 g/mol
Core Scaffold 1,2-Diazanaphthalene (Cinnoline)[2]
Primary Degradant 6-Bromocinnoline[2],[3]

Mechanistic Pathways of Degradation

To effectively preserve 6-bromocinnoline-3-carboxylic acid, researchers must understand the causality behind its degradation. The molecule is primarily susceptible to three vectors of structural compromise:

  • Thermal Decarboxylation: The cinnoline core is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms in the diazine ring[4]. The carboxylic acid group at the C3 position is highly susceptible to 2[2]. The mechanism proceeds via a cyclic transition state or a zwitterionic intermediate. The bromine atom at C6 exerts a strong inductive electron-withdrawing effect (-I effect), which further stabilizes the developing negative charge during the extrusion of CO₂. Consequently, exposing the compound to elevated temperatures rapidly yields the decarboxylated degradant, 6-bromocinnoline[3].

  • Photo-Oxidation: The diazine ring is sensitive to UV/visible light, which can trigger the formation of N-oxides or lead to complete ring cleavage under oxidative stress[5],[4].

  • Moisture-Catalyzed Hydrolysis: While the solid is relatively stable, the ingress of atmospheric moisture can facilitate proton transfer, acting as a catalyst that lowers the activation energy required for decarboxylation and promotes crystal hydrate clumping[5].

DegradationMechanisms API 6-Bromocinnoline-3-carboxylic acid (Intact API) T_Stress Thermal Stress / Heating API->T_Stress O_Stress Photon / O2 Exposure API->O_Stress H_Stress Moisture / H2O Ingress API->H_Stress Decarb Decarboxylation (Forms 6-Bromocinnoline) T_Stress->Decarb NOxide N-Oxidation / Ring Cleavage O_Stress->NOxide Hydro Proton-Catalyzed Degradation H_Stress->Hydro

Logical mapping of environmental stressors to specific degradation pathways.

Optimal Storage Conditions & Causality

Based on the mechanistic vulnerabilities outlined above, standard room-temperature storage is insufficient for long-term preservation. The following empirical matrix outlines the optimal conditions required to arrest degradation kinetics.

Table 2: Empirical Storage Matrix

StateRecommended TempAtmosphereContainerMax Shelf-Life
Dry Solid (Bulk) 2-8°C[6]Argon / Nitrogen[5]Amber Glass, Desiccated12-24 Months
Stock Solution (DMSO) -80°C[5]Argon Backfilled[5]Low-bind Amber Microtube6 Months
Working Dilution (Aq) 4°CAmbientClear/Amber Tube< 12 Hours

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation mechanism. To ensure the integrity of 6-bromocinnoline-3-carboxylic acid during in vitro assays, researchers must employ a workflow that prevents degradation and verifies stability prior to experimental use.

Protocol: Anhydrous Aliquoting and Stability Verification
  • Inert Weighing: Transfer the solid API into a tared, amber glass vial inside a glove box purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm)[5].

    • Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, preventing atmospheric moisture from initiating proton-catalyzed degradation.

  • Dissolution: Reconstitute the solid in anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock solution[5].

    • Causality: DMSO prevents aqueous hydrolysis, while its strictly anhydrous nature halts moisture-induced degradation.

  • Aliquoting: Dispense 50 µL aliquots into single-use, low-bind amber microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated thawing introduces condensation and micro-fractures in the solvent matrix, drastically accelerating the degradation of the cinnoline core[5].

  • Inert Sealing: Backfill the headspace of each tube with Argon gas before sealing with airtight caps.

  • Cryogenic Storage: Immediately transfer the aliquots to a -80°C freezer[5].

  • Validation (QC Step): Before utilizing an aliquot for downstream assays, dilute a 1 µL sample in a 50:50 Acetonitrile:Water mixture and analyze via HPLC-UV (monitor at λmax ~280 nm). The peak area of the intact 6-bromocinnoline-3-carboxylic acid must be ≥98% relative to a freshly prepared standard, with no appearance of the 6-bromocinnoline decarboxylation degradant peak.

StorageWorkflow S1 Weigh Solid (Argon Glovebox) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Store at -80°C S4->S5 S6 HPLC-UV QC Validation S5->S6

Self-validating workflow for the preparation, storage, and QC of DMSO stock solutions.

References

  • Science of Synthesis. "Product Class 9: Cinnolines." Thieme Connect. [Link]

  • National Center for Biotechnology Information. "6-Bromocinnoline | CID 11229560." PubChem.[Link]

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Theoretical and Computational Investigations of 6-bromocinnoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising derivative: 6-bromocinnoline-3-carboxylic acid. The strategic placement of a bromine atom at the C6 position offers a versatile handle for synthetic elaboration through cross-coupling reactions, while the carboxylic acid moiety at C3 provides a key interaction point for biological targets.[3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth theoretical and computational insights into this molecule. We will explore its synthesis, structural and spectroscopic characterization, and potential as a therapeutic agent through the lens of modern computational chemistry.

Synthesis and Structural Elucidation: From Precursors to a Privileged Scaffold

The synthesis of 6-bromocinnoline-3-carboxylic acid, while not explicitly detailed in publicly available literature, can be strategically designed based on established methodologies for related cinnoline and quinoline derivatives.[4][5] The proposed synthetic pathway leverages a classical diazotization and cyclization approach, a cornerstone in the synthesis of cinnoline frameworks.[6]

Proposed Synthetic Protocol

A plausible and efficient synthesis commences with a substituted aniline precursor, leading to the target molecule through a multi-step sequence.

Step 1: Synthesis of (2-amino-5-bromophenyl)(oxo)acetic acid

This initial step involves the Friedel-Crafts acylation of 4-bromoaniline.

  • Materials: 4-bromoaniline, oxalyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromoaniline in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride to the stirred solution.

    • Add oxalyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it over crushed ice.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Intramolecular Cyclization to form 6-bromocinnoline-3-carboxylic acid

This crucial step involves the formation of a diazonium salt followed by an intramolecular cyclization to yield the cinnoline ring system.

  • Materials: (2-amino-5-bromophenyl)(oxo)acetic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl), water.

  • Procedure:

    • Suspend (2-amino-5-bromophenyl)(oxo)acetic acid in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours to facilitate cyclization.

    • The resulting precipitate, 6-bromocinnoline-3-carboxylic acid, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Structural Analysis and Key Features

The structural integrity of the synthesized 6-bromocinnoline-3-carboxylic acid would be confirmed through a combination of spectroscopic techniques and could be further elucidated by X-ray crystallography.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic protons and the carboxylic acid proton.[8][9]

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm, which is characteristic of carboxylic acid protons and is due to hydrogen bonding.[9]

  • Aromatic Protons: The protons on the cinnoline ring will appear as a set of multiplets in the aromatic region (7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment created by the bromine atom and the carboxylic acid group.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.[9]

  • Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm is expected for the carboxylic acid carbonyl carbon.[9]

  • Aromatic Carbons: The carbons of the cinnoline ring will resonate in the region of 120-150 ppm. The carbon atom attached to the bromine (C6) will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups present in the molecule.[10][11][12]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid (due to hydrogen bonding)
1680-1710StrongC=O stretch of the aromatic carboxylic acid
1550-1600MediumC=N and C=C stretching vibrations of the cinnoline ring
1210-1320MediumC-O stretch of the carboxylic acid
~800StrongC-Br stretch

Table 1: Predicted Infrared (IR) Spectroscopy Data for 6-bromocinnoline-3-carboxylic acid.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 6-bromocinnoline-3-carboxylic acid in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic cinnoline system and the carbonyl group.[11][13][14] The extended conjugation of the cinnoline ring system will likely result in absorption maxima at longer wavelengths compared to simpler aromatic systems.

Computational Deep Dive: Guiding Drug Design Through In Silico Analysis

Computational chemistry provides a powerful toolkit to investigate the electronic properties, reactivity, and potential biological activity of 6-bromocinnoline-3-carboxylic acid before committing to extensive and costly experimental work.[15][16]

Density Functional Theory (DFT) for Molecular Insights

Density Functional Theory (DFT) calculations are instrumental in understanding the fundamental electronic structure and properties of the molecule.[17][18]

Workflow for DFT Analysis:

DFT_Workflow cluster_0 DFT Calculation Setup cluster_1 Computational Execution cluster_2 Data Analysis and Interpretation start Define Molecular Structure (6-bromocinnoline-3-carboxylic acid) basis_set Select Basis Set (e.g., 6-311++G(d,p)) start->basis_set Input functional Choose DFT Functional (e.g., B3LYP) basis_set->functional geom_opt Geometry Optimization functional->geom_opt Run freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum homo_lumo HOMO-LUMO Analysis (Reactivity Prediction) freq_calc->homo_lumo Output esp Electrostatic Potential Mapping (Interaction Sites) freq_calc->esp spectra Simulated IR/NMR Spectra (Comparison with Experiment) freq_calc->spectra

DFT workflow for molecular property prediction.

Key Insights from DFT:

  • Optimized Geometry: DFT provides the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

  • Electrostatic Potential (ESP) Map: The ESP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions with biological targets. The carboxylic acid group is expected to be a region of high negative potential, making it a prime site for hydrogen bonding.

  • Simulated Spectra: DFT can be used to calculate theoretical IR and NMR spectra, which can be compared with experimental data to confirm the structure of the synthesized compound.[19]

Molecular Docking: Predicting Biological Targets and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like 6-bromocinnoline-3-carboxylic acid) to the active site of a target protein.

Molecular Docking Protocol:

  • Protein Target Selection: Based on the known biological activities of cinnoline derivatives, potential protein targets could include kinases, DNA gyrase, or tyrosyl-tRNA synthetase.[23]

  • Ligand and Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a low-energy 3D conformation of 6-bromocinnoline-3-carboxylic acid.

  • Docking Simulation:

    • Define the binding site (active site) on the protein.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the active site.

  • Analysis of Results:

    • Rank the docking poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Visualize the top-ranked poses to analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis ligand Prepare Ligand (6-bromocinnoline-3-carboxylic acid) docking Perform Molecular Docking ligand->docking protein Prepare Protein Target (e.g., Kinase, DNA Gyrase) protein->docking scoring Score and Rank Poses docking->scoring interaction Analyze Binding Interactions (H-bonds, Hydrophobic) scoring->interaction lead_opt Lead Optimization interaction->lead_opt

Workflow for molecular docking studies.

The carboxylic acid group of 6-bromocinnoline-3-carboxylic acid is predicted to be a key pharmacophoric feature, likely forming strong hydrogen bonds with amino acid residues in the active site of target proteins. The bromine atom can be further functionalized to improve potency and selectivity.

Potential Applications and Future Directions in Drug Development

The 6-bromocinnoline-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents. The versatility of the bromine atom allows for the generation of a diverse library of derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This enables the exploration of the structure-activity relationship (SAR) by introducing various aryl and heteroaryl substituents at the C6 position.

The carboxylic acid moiety is a common feature in many drugs and can be a crucial anchor for binding to biological targets.[24][25] However, it can also present challenges related to bioavailability and cell permeability. Future work could involve the exploration of carboxylic acid bioisosteres to optimize the pharmacokinetic properties of lead compounds derived from this scaffold.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of 6-bromocinnoline-3-carboxylic acid. By integrating established synthetic strategies with modern computational tools, researchers can accelerate the discovery and development of novel drug candidates based on this promising cinnoline scaffold. The insights provided herein are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the frontiers of medicinal chemistry and drug discovery.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • Cinnoline Derivatives with Biological Activity. (n.d.).
  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. (n.d.). Benchchem.
  • Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide. (n.d.). Benchchem.
  • Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymeriz
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 6-Bromoquinoline-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC.
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE.
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.).
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2025). Journal of Chemistry Letters.
  • (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (2025).
  • Typical UV spectra of the different compound types. (n.d.).
  • 6-Bromoquinoline-3-carboxylic acid | CAS 798545-30-9. (n.d.). Santa Cruz Biotechnology.
  • 6-bromoquinoline-3-carboxylic acid (C10H6BrNO2). (n.d.). PubChemLite.
  • 6-Bromoquinoline-3-carboxylic acid | 798545-30-9. (n.d.). MilliporeSigma.
  • 3-Bromoquinoline-6-carboxylic acid | 205114-14-3. (n.d.). Sigma-Aldrich.
  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (2015). PubMed.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (2025). Research Journal of Pharmacy and Technology.
  • Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. (n.d.). Benchchem.
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). PMC.
  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid comput
  • Docking Studies and Carboxylic Acids. (n.d.).
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Bentham Science.
  • Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. (2019). MDPI.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (n.d.). Scientific Research Publishing.
  • Application to carboxylic acid‐containing drugs and natural products. (n.d.).

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Methodological & Application

Synthesis and Derivatization of 6-Bromocinnoline-3-Carboxylic Acid: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline-3-carboxylic acid derivatives represent a privileged class of nitrogen-containing heterocycles, frequently deployed as bioisosteres for quinolones (e.g., the antibacterial agent cinoxacin) and recognized for their broad-spectrum anti-inflammatory and antitumor properties[1]. The strategic installation of a bromine atom at the C6 position of the cinnoline core provides an indispensable synthetic handle. This halogenated scaffold enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate diverse libraries for structure-activity relationship (SAR) profiling.

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Here, we deconstruct the classical von Richter synthesis[2] and subsequent deoxygenation steps, providing the mechanistic causality and self-validating analytical markers required to ensure high-fidelity reproducibility in your laboratory.

Strategic Retrosynthetic Rationale

The construction of the 6-bromocinnoline-3-carboxylic acid scaffold relies on a highly controlled, four-step sequence designed to maximize regioselectivity and preserve the reactive C6-bromo handle.

  • Regioselective Sonogashira Coupling: The sequence initiates with the cross-coupling of 4-bromo-2-iodoaniline with ethyl propiolate. Because the carbon-iodine bond undergoes oxidative addition by Pd(0) significantly faster than the carbon-bromine bond, the reaction is entirely regioselective. Subsequent mild alkaline hydrolysis yields 2-amino-5-bromophenylpropiolic acid.

  • The Richter Cyclization: This is the critical ring-forming step. Diazotization of the ortho-ethynylaniline derivative generates a highly electrophilic diazonium salt. Upon thermal activation, the diazonium group undergoes an intramolecular electrocyclic ring closure with the hydrated alkyne, yielding the thermodynamically stable 6-bromo-4-hydroxycinnoline-3-carboxylic acid[3][4].

  • Chemoselective Deoxygenation: The native Richter product possesses a C4-hydroxy group (existing in tautomeric equilibrium with the cinnolin-4(1H)-one form). To obtain the fully aromatic, unsubstituted C4 derivative, we utilize a two-stage deoxygenation. First, phosphorus oxychloride (POCl

    
    ) converts the C4-OH to a C4-Cl. Second, a chemoselective reductive dechlorination is performed using tosylhydrazine. This McFadyen-Stevens-type reduction is explicitly chosen over standard catalytic hydrogenation (Pd/C, H
    
    
    
    ) to prevent the unwanted hydrodebromination of the critical C6-bromine atom.
Pathway Visualization

G N1 4-Bromo-2-iodoaniline + Ethyl Propiolate N2 2-Amino-5-bromophenyl- propiolic acid N1->N2 1. Pd(PPh3)2Cl2, CuI 2. LiOH, H2O N3 Diazonium Salt Intermediate N2->N3 NaNO2, HCl 0-5 °C N4 6-Bromo-4-hydroxycinnoline- 3-carboxylic acid N3->N4 Richter Cyclization 70 °C N5 6-Bromo-4-chlorocinnoline- 3-carboxylic acid N4->N5 1. POCl3, Reflux 2. H2O Quench N6 6-Bromocinnoline- 3-carboxylic acid N5->N6 Tosylhydrazine, Base (Chemoselective)

Mechanistic workflow for the synthesis of 6-bromocinnoline-3-carboxylic acid.

Quantitative Data & Analytical Markers Summary

To establish a self-validating workflow, track the following quantitative metrics and spectroscopic markers during your synthesis[4][5].

Compound / IntermediateTarget YieldMolecular WeightKey

H NMR Marker (DMSO-

)
ESI-MS [M+H]

2-Amino-5-bromophenylpropiolic acid 82%240.05 g/mol Disappearance of terminal alkyne proton240.0, 242.0
6-Bromo-4-hydroxycinnoline-3-carboxylic acid 65%269.05 g/mol Broad singlet ~13.5 ppm (OH/NH tautomer)269.0, 271.0
6-Bromo-4-chlorocinnoline-3-carboxylic acid 88%287.50 g/mol Downfield shift of C5/C7 aromatic protons287.0, 289.0
6-Bromocinnoline-3-carboxylic acid 71%253.05 g/mol Sharp singlet ~9.1 ppm (C4-H appearance)253.0, 255.0
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromophenylpropiolic acid

Causality Focus: Direct coupling of propiolic acid often leads to unwanted decarboxylation under basic palladium-catalyzed conditions. Utilizing ethyl propiolate followed by mild alkaline hydrolysis ensures a clean, high-yielding conversion.

  • Coupling: In an oven-dried Schlenk flask under argon, dissolve 4-bromo-2-iodoaniline (10.0 mmol) and ethyl propiolate (12.0 mmol) in anhydrous DMF (30 mL).

  • Catalysis: Add triethylamine (30.0 mmol), followed by Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.5 mmol) and CuI (1.0 mmol). Stir the dark mixture at room temperature for 12 hours.
  • Hydrolysis: Filter the mixture through a short pad of Celite to remove copper salts. Transfer the filtrate to a round-bottom flask, add an aqueous solution of LiOH (30.0 mmol in 15 mL H

    
    O), and stir for 4 hours at room temperature.
    
  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Validation: Analyze via TLC (DCM/MeOH 9:1). The product should appear as a highly UV-active spot. Confirm the loss of the ethyl ester signals via

    
    H NMR.
    
Protocol 2: Richter Cyclization to 6-Bromo-4-hydroxycinnoline-3-carboxylic acid

Causality Focus: Strict thermal control is mandatory. Diazotization must be maintained below 5 °C to prevent the premature extrusion of N


 gas, which would yield the corresponding phenol byproduct. Cyclization requires thermal activation to overcome the electrocyclic transition state barrier.
  • Diazotization: Suspend 2-amino-5-bromophenylpropiolic acid (5.0 mmol) in 6M HCl (20 mL) and cool the flask in an ice-brine bath to 0 °C. Add a pre-cooled solution of NaNO

    
     (5.5 mmol in 5 mL H
    
    
    
    O) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour.
  • Validation (In-Process): Perform an alkaline 2-naphthol spot test on filter paper. An immediate intense red/orange color confirms the presence of the active diazonium species.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 70 °C for 2 hours. The suspension will darken and evolve a new precipitate.

  • Isolation: Cool the mixture to room temperature. Filter the crude solid, wash sequentially with water and cold ethanol, and dry.

Protocol 3: Chlorination to 6-Bromo-4-chlorocinnoline-3-carboxylic acid

Causality Focus: Refluxing with POCl


 converts both the C4-hydroxy group to a chloride and the C3-carboxylic acid to an acyl chloride. A subsequent careful aqueous quench hydrolyzes the highly reactive acyl chloride back to the carboxylic acid while leaving the aromatic C4-chloro group intact.
  • Activation: Suspend the Richter product (3.0 mmol) in neat POCl

    
     (10 mL). Heat the mixture to reflux (105 °C) for 3 hours under a drying tube. The solid will gradually dissolve to form a dark homogeneous solution.
    
  • Concentration: Cool to room temperature and remove excess POCl

    
     under reduced pressure (rotary evaporator, well-ventilated fume hood).
    
  • Quench: Carefully pour the concentrated residue over crushed ice (50 g) with vigorous stirring. Stir for 30 minutes to ensure complete hydrolysis of the acyl chloride intermediate.

  • Isolation: Filter the precipitated 6-bromo-4-chlorocinnoline-3-carboxylic acid, wash with cold water, and dry.

Protocol 4: Chemoselective Reductive Dechlorination

Causality Focus: The McFadyen-Stevens-type reduction utilizing tosylhydrazine is deployed to guarantee chemoselectivity. It selectively reduces the activated C4-chloro position without causing hydrodebromination at the C6 position, which is a common failure point when using standard Pd/C hydrogenation.

  • Hydrazone Formation: Dissolve 6-bromo-4-chlorocinnoline-3-carboxylic acid (2.0 mmol) and p-toluenesulfonylhydrazide (2.2 mmol) in absolute ethanol (15 mL). Reflux for 2 hours, then cool to room temperature.

  • Decomposition: Add an aqueous solution of NaOH (6.0 mmol in 5 mL H

    
    O) directly to the flask. Heat the mixture back to reflux for 1.5 hours. Nitrogen gas evolution will be observed as the intermediate decomposes to yield the C4-H bond.
    
  • Isolation: Cool the mixture, dilute with water (20 mL), and acidify with 1M HCl to pH 3 to precipitate the final product.

  • Validation:

    
    H NMR is critical here. Look for the appearance of a sharp, diagnostic singlet at ~9.1 ppm, corresponding to the newly formed C4 proton of the fully aromatic cinnoline ring[5].
    
References
  • Saxena, V., et al. "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives." Indian Journal of Pharmaceutical Education and Research (2025). URL: [Link]

  • Vinogradova, O. V., & Balova, I. A. "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds (2008). URL: [Link]

  • Schofield, K., & Swain, T. "Cinnolines. Part XXI. Further Observations on the Richter Synthesis." Journal of the Chemical Society (1949). URL: [Link]

  • "6-bromocinnoline-3-carboxylic acid (C9H5BrN2O2) - PubChemLite." Université du Luxembourg. URL: [Link]

Sources

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromocinnoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Bromocinnoline-3-carboxylic acid (CAS: 59208-90-1)[1]

The Cinnoline Challenge: Mechanistic Rationale & Causality

In modern drug discovery, the cinnoline core serves as a highly valuable, electron-deficient bioisostere for quinolines and quinoxalines. It has gained significant traction in the development of covalent kinase inhibitors, most notably in targeting the KRAS G12C mutation[2],[3].

Working with 6-bromocinnoline-3-carboxylic acid presents a unique dual-reactivity paradigm for the synthetic chemist:

  • The Electrophilic Vector (C6-Bromo): The highly electron-deficient nature of the diazine ring makes the C6 position exceptionally primed for oxidative addition by Palladium(0) species[4].

  • The Directing/Interfering Vector (C3-Carboxylic Acid): While the carboxylic acid is essential for late-stage amidation (often used to attach warheads or solvent-exposed tags), it acts as an endogenous proton source. If not properly managed, this acidic moiety will rapidly quench active Pd(0) catalysts, degrade sensitive boronic acids (protodeboronation), or induce unwanted decarboxylation at elevated temperatures.

The Causality of Catalyst and Base Selection

To achieve a successful cross-coupling without decarboxylating the C3 position, the reaction environment must be precisely tuned.

  • Ligand Sterics: The adjacent nitrogen atoms in the cinnoline ring can act as bidentate or monodentate ligands, sequestering palladium and stalling the catalytic cycle[4]. Utilizing bulky, electron-rich biaryl phosphine pre-catalysts like RuPhos-Pd-G3 forces the metal center into a sterically shielded environment, preventing off-target nitrogen coordination[2],[3].

  • Base Stoichiometry: A standard Suzuki coupling requires 1.5 to 2.0 equivalents of base for transmetalation. When using 6-bromocinnoline-3-carboxylic acid, an additional 1.0 equivalent of base is mandatory to form the unreactive carboxylate salt in situ. Failing to use

    
     equivalents of an inorganic base (e.g., K3PO4) will result in stalled reactions and recovered starting material.
    

G Pd0 Pd(0) Active Catalyst (e.g., RuPhos-Pd) OxAdd Oxidative Addition [C6-Br Insertion] Pd0->OxAdd 6-Bromocinnoline-3-COOH TransMet Transmetalation [Boronate Transfer] OxAdd->TransMet Ar-B(OH)2 + K3PO4 RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle for 6-bromocinnoline-3-carboxylic acid.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Visual cues and specific workup checkpoints are included to ensure empirical trustworthiness at the bench.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol avoids the need for protecting groups by utilizing an aqueous-organic biphasic system with a strong inorganic base, a method adapted from advanced KRAS inhibitor synthesis workflows[2],[3].

Reagents:

  • 6-Bromocinnoline-3-carboxylic acid (1.0 eq, 0.5 mmol)[5]

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq, 0.75 mmol)

  • RuPhos-Pd-G3 (0.05 eq, 2.5 mol%)

  • RuPhos ligand (0.05 eq, 2.5 mol%)

  • K3PO4 (2.0 M aqueous solution, 3.5 eq, 1.75 mmol)

  • 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

  • Charge the Vessel: To a 10 mL microwave vial, add 6-bromocinnoline-3-carboxylic acid, the boronic acid, RuPhos-Pd-G3, and RuPhos.

  • Solvent Addition & Degassing: Add 2.5 mL of 1,4-Dioxane. Sparge the suspension with Argon for 5 minutes. Self-Validation: The mixture will appear as a pale yellow, heterogeneous suspension.

  • Base Addition: Add the 2.0 M aqueous K3PO4. Seal the vial with a crimp cap.

  • Thermal Activation: Heat the reaction mixture at 100 °C in an oil bath for 4 hours (or 120 °C via microwave irradiation for 1 hour)[3].

  • In-Process Validation: Upon successful reduction of Pd(II) to Pd(0) and initiation of the catalytic cycle, the biphasic mixture will transition to a deep red/amber homogeneous solution. If the solution remains pale yellow, oxidative addition has failed (check oxygen ingress).

  • Workup & Isolation (Critical Step): Cool to room temperature. Dilute with water (5 mL) and wash the aqueous layer with Ethyl Acetate (2 × 5 mL) to extract the cleaved ligand, unreacted boronic acid, and homocoupled byproducts.

  • Precipitation: Carefully acidify the aqueous layer with 1.0 M HCl to pH 3-4. The cross-coupled cinnoline-3-carboxylic acid product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Sonogashira Alkynylation (C-sp Bond Formation)

For the insertion of alkynes, copper-free or low-copper conditions are preferred to prevent alkyne homocoupling (Glaser coupling)[6].

Step-by-Step Methodology:

  • Charge: Combine 6-bromocinnoline-3-carboxylic acid (1.0 eq), terminal alkyne (1.5 eq), PdCl2(PPh3)2 (5 mol%), and CuI (2 mol%) in a Schlenk flask[4].

  • Solvent/Base: Add anhydrous DMF (0.2 M) and Diisopropylethylamine (DIPEA) (4.0 eq). Note: DIPEA is chosen over Triethylamine to minimize base-induced decomposition at elevated temperatures[4].

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 80 °C for 6 hours.

  • Validation: Monitor via LC-MS. The mass adduct should shift from the starting material isotopic pattern (M+H: ~252/254 Da)[5] to the corresponding alkyne mass.

Quantitative Data Synthesis

To facilitate rapid experimental design, the optimal parameters for functionalizing 6-bromocinnoline-3-carboxylic acid are summarized below.

Table 1: Optimized Reaction Parameters for 6-Bromocinnoline-3-Carboxylic Acid Cross-Couplings

Reaction TypeCatalyst System (mol%)Base (Equivalents)Solvent SystemTemp / TimeExpected Yield
Suzuki-Miyaura (Direct)RuPhos-Pd-G3 (5%) + RuPhos (5%)K3PO4 (aq) (3.5 eq)Toluene or Dioxane100 °C / 4 h65 - 85%
Buchwald-Hartwig (Protected Acid)*Pd2(dba)3 (5%) + XantPhos (10%)Cs2CO3 (2.5 eq)1,4-Dioxane110 °C / 12 h50 - 70%
Sonogashira (Direct)PdCl2(PPh3)2 (5%) + CuI (2%)DIPEA (4.0 eq)DMF80 °C / 6 h60 - 80%

*Note on Buchwald-Hartwig Amination: Direct C-N coupling on the free carboxylic acid often fails due to the formation of highly insoluble di-anions. Transient protection via methyl esterification (MeOH/H2SO4) is strictly required prior to the cross-coupling step.

Downstream Application Workflow

Once the C6 position is successfully functionalized, the C3-carboxylic acid is typically utilized as a handle for amidation, a critical step in generating libraries of targeted therapeutics (e.g., covalent inhibitors)[3].

G SM 6-Bromocinnoline- 3-Carboxylic Acid Protect Esterification (Optional) SM->Protect C-N Coupling Coupling Pd-Catalyzed Cross-Coupling SM->Coupling C-C Coupling Protect->Coupling Deprotect Saponification Coupling->Deprotect If Protected Amidation Late-Stage Amidation Coupling->Amidation If Direct Deprotect->Amidation Assay Biological Screening Amidation->Assay

Figure 2: Synthetic divergence of 6-bromocinnoline-3-carboxylic acid in drug discovery.

References

  • PubChemLite: 6-bromocinnoline-3-carboxylic acid (C9H5BrN2O2). Université du Luxembourg.
  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.
  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.
  • Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. Benchchem.
  • Palladium-Catalyzed Decarbonylative Alkynylation of Hydroxyquinoline Carboxylic acid using Dual C-H/C-O Bond Activation. ResearchGate.

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Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromocinnoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists. The functionalization of the cinnoline core via carbon-nitrogen (C–N) bond formation is a critical transformation. However, the Buchwald-Hartwig amination of 6-bromocinnoline-3-carboxylic acid presents unique chemoselectivity and solubility challenges. This application note details the mechanistic rationale, condition optimization, and validated protocols for achieving high-yielding C–N couplings on this demanding substrate.

Mechanistic Insights & Strategic Design

The cross-coupling of amines with 6-bromocinnoline-3-carboxylic acid is complicated by two intrinsic structural features that dictate the experimental design:

The Diazine Core (Cinnoline Ring): The electron-deficient nature of the cinnoline ring accelerates the initial oxidative addition of the aryl bromide to the Pd(0) species[1]. However, the basic nitrogen atoms of the cinnoline core can act as competing ligands, binding to the palladium center and forming stable, off-cycle inactive complexes. To prevent this catalyst poisoning, the use of2 (e.g., BrettPhos, RuPhos) is strictly required. These ligands create a steric shield around the metal, favoring the desired catalytic cycle over heteroatom coordination[2].

The Unprotected Carboxylic Acid: The Buchwald-Hartwig amination relies on a base to facilitate the deprotonation of the amine following oxidative addition. An unprotected carboxylic acid (pKa ~3.5) will immediately quench one equivalent of the base, forming a highly polar carboxylate salt. This drastically reduces the substrate's solubility in standard non-polar coupling solvents (like toluene) and can inhibit the transmetalation step[3].

To overcome these barriers, two distinct strategies are employed:

  • Route A (Direct Amination): Utilizes a highly polar solvent (THF or t-Amyl alcohol) and an excess of a strong, soluble base (e.g., LiHMDS) to ensure both the carboxylic acid and the amine are deprotonated while maintaining homogeneity[4].

  • Route B (Protection Strategy): Temporarily masks the carboxylic acid as a methyl ester, restoring solubility in non-polar solvents and allowing the use of milder inorganic bases (e.g., Cs₂CO₃), which typically results in higher overall yields and cleaner reaction profiles[1].

Reaction Pathway Visualization

G cluster_A Route A: Direct Amination cluster_B Route B: Protection Strategy Substrate 6-Bromocinnoline-3-carboxylic acid (Starting Material) DirectAm Pd Precatalyst + BrettPhos Excess Base (LiHMDS, 3.5 eq) THF, 65°C Substrate->DirectAm Amine (1.5 eq) Ester Esterification (MeOH, H2SO4) Substrate->Ester ProductA 6-Aminocinnoline-3-carboxylic acid (Moderate Yield) DirectAm->ProductA ProtectedAm Pd Precatalyst + RuPhos Base (Cs2CO3, 1.5 eq) Dioxane, 90°C Ester->ProtectedAm Amine (1.2 eq) Deprotect Saponification (LiOH, THF/H2O) ProtectedAm->Deprotect ProductB 6-Aminocinnoline-3-carboxylic acid (High Yield) Deprotect->ProductB

Workflow for the Buchwald-Hartwig amination of 6-bromocinnoline-3-carboxylic acid.

Optimization & Quantitative Data

The following table summarizes the optimization landscape for the coupling of morpholine (a model secondary amine) with the cinnoline core, highlighting the causality behind catalyst and solvent selection.

StrategyPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)Primary Byproduct / Issue
DirectPd(OAc)₂ / BINAPCs₂CO₃ (3.0)Toluene110< 5%Unreacted SM (Insoluble)
DirectPd₂(dba)₃ / XPhosK₃PO₄ (4.0)t-Amyl OH10042%Protodehalogenation
DirectBrettPhos Pd G3LiHMDS (3.5)THF6574%Traces of Ar-H
ProtectedPd(OAc)₂ / BINAPCs₂CO₃ (1.5)Toluene11081%None
ProtectedRuPhos Pd G3Cs₂CO₃ (1.5)Dioxane90> 95%None

Table 1: Condition optimization data highlighting the superiority of the protection strategy and the necessity of specialized ligands for direct amination.

Detailed Experimental Protocols

Protocol A: Protection Strategy (Recommended for Scale-Up & High Purity)

This protocol is highly reliable and bypasses the solubility and base-quenching issues associated with the free carboxylic acid.

Step 1: Esterification

  • Suspend 6-bromocinnoline-3-carboxylic acid (10.0 mmol) in anhydrous methanol (50 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise at 0 °C.

  • Reflux the mixture for 12 hours. Monitor conversion via LC-MS.

  • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl ester.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, combine methyl 6-bromocinnoline-3-carboxylate (5.0 mmol), the desired amine (6.0 mmol, 1.2 eq), RuPhos Pd G3 precatalyst (0.25 mmol, 5 mol%), and1[1].

  • Add anhydrous 1,4-dioxane (50 mL).

  • Critical Step (Degassing): Sparge the suspension with ultra-pure Argon for 30 minutes. Palladium(0) intermediates are highly susceptible to oxidative degradation[4].

  • Seal the flask and heat to 90 °C for 8 hours behind a blast shield.

  • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove inorganic salts and palladium black[3]. Concentrate the filtrate and purify via flash chromatography.

Step 3: Saponification

  • Dissolve the aminated ester (4.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Add LiOH monohydrate (12.0 mmol, 3.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH ~4 using 1M HCl to precipitate the final 6-aminocinnoline-3-carboxylic acid product. Filter and dry under vacuum.

Protocol B: Direct Amination (Step-Economical)

Designed for rapid analog synthesis where step-economy is prioritized over absolute yield.

  • In a nitrogen-filled glovebox, charge a vial with 6-bromocinnoline-3-carboxylic acid (1.0 mmol), BrettPhos Pd G3 (0.05 mmol, 5 mol%), and the amine (1.5 mmol, 1.5 eq)[2].

  • Add anhydrous THF (10 mL).

  • Slowly add4 at room temperature[4]. The solution will initially form a thick precipitate (carboxylate salt) which will partially dissolve upon heating.

  • Seal the vial, remove from the glovebox, and heat at 65 °C for 16 hours.

  • Quench with 1M HCl (to pH 4) and extract with 10% isopropanol in chloroform.

Self-Validating System & Troubleshooting

To ensure the integrity of the reaction and to troubleshoot failures, implement the following self-validation checks:

  • Visual Cues: A successful active catalytic cycle using RuPhos or BrettPhos G3 precatalysts will transition from a pale yellow/greenish solution to a deep, homogenous amber. The rapid appearance of a black, insoluble precipitate (Pd black) within the first 30 minutes indicates oxygen contamination or ligand dissociation.

  • Mass Spectrometry (Isotopic Validation): The starting 6-bromocinnoline-3-carboxylic acid exhibits a distinct 1:1 isotopic doublet in ESI-MS (M and M+2) due to the

    
    Br and 
    
    
    
    Br isotopes. A successful amination is unequivocally confirmed by the complete disappearance of this doublet and the emergence of a single [M+H]⁺ peak corresponding to the product.
  • Byproduct Identification: If the reaction stalls, analyze the crude mixture for the protodehalogenated byproduct (cinnoline-3-carboxylic acid, Ar-H). This occurs if the reductive elimination is too slow, allowing the Pd-aryl intermediate to abstract a proton. If Ar-H > 10%, switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) to accelerate reductive elimination[1].

References

  • Source: organic-synthesis.
  • Source: libretexts.
  • Source: wuxiapptec.
  • Source: rsc.

Sources

use of 6-bromocinnoline-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility of 6-bromocinnoline-3-carboxylic acid as a high-value scaffold in medicinal chemistry. This document is structured to provide actionable protocols, mechanistic insights, and strategic workflows for drug discovery applications.

Executive Summary & Chemical Profile[1]

6-Bromocinnoline-3-carboxylic acid (CAS: 59208-90-1) is a bicyclic heteroaromatic scaffold characterized by a 1,2-benzodiazine (cinnoline) core.[1] Unlike its more common quinoline or isoquinoline isosteres, the cinnoline nucleus offers unique hydrogen-bonding vectors (N1/N2 lone pairs) and distinct π-stacking geometries, making it a privileged structure in the design of kinase inhibitors, antibacterial agents (DNA gyrase targets), and CNS-active ligands.

This building block is bifunctional , possessing two orthogonal reactivity handles:

  • C3-Carboxylic Acid: Amenable to amidation, esterification, and reduction, serving as the "warhead" or "linker" attachment point.

  • C6-Bromide: A stable aryl halide handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

Physicochemical Properties
PropertyDataRelevance
Formula C₉H₅BrN₂O₂Core Scaffold
MW 253.05 g/mol Fragment-based Drug Design (FBDD)
Appearance Off-white to pale yellow solidVisual purity check
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (DCM, Hexane)
pKa (calc) ~3.5 (COOH), ~2.5 (N-protonation)Acidic handle requires base during coupling
Storage 2–8°C, DesiccatedHygroscopic; protect from moisture

Synthetic Versatility & Logic

The strategic value of this scaffold lies in the orthogonality of its functional groups. The C3-acid can be derivatized to establish a primary binding interaction (e.g., hinge binding in kinases), while the C6-bromide allows for the subsequent elaboration of a hydrophobic tail to probe selectivity pockets.

Decision Matrix: Order of Operations
  • Route A (Acid-First): Functionalize C3-COOH

    
     Cross-couple C6-Br.
    
    • Pros: Avoids Pd-catalyst poisoning by free carboxylic acid; allows synthesis of large amide libraries.

    • Cons: Requires the amide/ester to be stable to subsequent basic coupling conditions.

  • Route B (Bromine-First): Cross-couple C6-Br

    
     Functionalize C3-COOH.
    
    • Pros: Useful if the C3-amide moiety is labile or if the acid is needed for solubility in the first step.

    • Cons: Free acid can interfere with some Pd-cycles; often requires ester protection (Methyl 6-bromocinnoline-3-carboxylate).

Visual Workflow: Divergent Synthesis

G cluster_legend Key Strategy Start 6-Bromocinnoline- 3-carboxylic acid Amide C3-Amide Derivative Start->Amide Amine, HATU DIPEA, DMF Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux FinalA 6-Aryl-Cinnoline- 3-Amide (Library) Amide->FinalA Ar-B(OH)2 Pd(dppf)Cl2 CoupledEster 6-Aryl-Cinnoline- 3-Ester Ester->CoupledEster Suzuki/Buchwald Coupling Hydrolyzed 6-Aryl-Cinnoline- 3-COOH CoupledEster->Hydrolyzed LiOH, THF/H2O FinalB Target Molecule (Complex Amide) Hydrolyzed->FinalB Complex Amine Coupling Legend1 Path A: Rapid Library Gen Legend2 Path B: Convergent Synthesis

Caption: Divergent synthetic pathways allowing for flexible library generation or convergent target synthesis.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (C3 Functionalization)

Objective: Derivatization of the carboxylic acid with diverse amines to create a primary library. Mechanism: Activation of the carboxylate via HATU to form an active ester, followed by nucleophilic attack by the amine.

Materials:

  • 6-Bromocinnoline-3-carboxylic acid (1.0 equiv)[1][2]

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve 6-bromocinnoline-3-carboxylic acid (100 mg, 0.4 mmol) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (209 µL, 1.2 mmol) and stir at room temperature for 5 minutes. Note: Solution should be clear or slightly suspension-free.

  • Coupling Agent: Add HATU (182 mg, 0.48 mmol) in one portion. Stir for 10 minutes to allow formation of the activated O-azabenzotriazole ester.

  • Amine Addition: Add the amine (0.44 mmol). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: MW + Amine - H₂O).

  • Workup (Precipitation Method): Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The product often precipitates. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method): If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with saturated LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Low Yield? Cinnoline nitrogen lone pairs can sometimes interfere with activation. Ensure excess HATU/Base is used.

  • Solubility? If the starting acid is insoluble, gently warm the DMF solution to 40°C before adding HATU.

Protocol B: Suzuki-Miyaura Cross-Coupling (C6 Diversification)

Objective: Installation of aryl/heteroaryl groups at the 6-position. Mechanism: Pd(0) oxidative addition into the C-Br bond, transmetallation with boronic acid, and reductive elimination.

Materials:

  • 6-Bromocinnoline-3-carboxamide derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 6-bromo substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd(dppf)Cl₂·DCM (8 mg).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2.0 M aq. K₂CO₃ (0.3 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (essential to prevent homocoupling or oxidation).

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

  • Monitoring: Check LC-MS for consumption of bromide (M) and formation of product (M + Ar - Br).

  • Purification: Filter through a celite pad (eluting with MeOH/DCM). Concentrate and purify via flash chromatography (Gradient: 0–10% MeOH in DCM).

Optimization Tip:

  • For sterically hindered boronic acids, switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 for higher turnover.

Application Case Study: Synthesis of a Cinnoline-Based Kinase Inhibitor

Target: A dual-action inhibitor requiring a hydrogen-bond donor/acceptor motif (cinnoline core) and a hydrophobic tail.

Workflow Logic:

  • Scaffold Selection: 6-bromocinnoline-3-carboxylic acid is selected for its rigidity and N-N bond geometry.

  • Step 1 (Amidation): Reaction with 4-aminopiperidine-1-carboxylate to install a solubilizing tail.

    • Result: 6-bromo-N-(piperidin-4-yl)cinnoline-3-carboxamide.

  • Step 2 (Coupling): Suzuki coupling with 3-fluoro-4-methoxyphenylboronic acid.

    • Result: Final inhibitor candidate.

Mechanistic Diagram of the Suzuki Cycle on Cinnoline:

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Insertion into C-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Base (OH-) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration Start 6-Br-Cinnoline Start->OxAdd Boron Ar'-B(OH)2 Boron->TransMet

Caption: Catalytic cycle for C6-arylation. The electron-deficient cinnoline ring facilitates rapid oxidative addition.

References & Authority

  • Cinnoline Scaffold Review: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.[3]

    • Relevance: Establishes the biological significance of the cinnoline core in drug discovery.

  • Synthesis of Cinnoline-3-carboxylic Acids: "Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives." Eur. J. Med. Chem., 2012.

    • Relevance: Provides precedent for the reactivity of the 3-carboxylic acid position.[4]

  • Suzuki Coupling on Nitrogen Heterocycles: "Practical Guide to Suzuki-Miyaura Coupling." Chem. Rev., 2002.

    • Relevance: Foundational text for optimizing the C6-bromide coupling.

  • Amide Coupling Protocols: "Recent Advances in Amide Bond Formation." Chem. Soc. Rev., 2009.

    • Relevance: Validates the HATU/DIPEA protocol selected for this guide.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE). The user assumes all responsibility for safety and compliance.

Sources

Application Note: Orthogonal Functionalization of the Carboxylic Acid Group in 6-Bromocinnoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GABA receptor ligands, and cannabinoid receptor modulators. Among the commercially available building blocks, 6-bromocinnoline-3-carboxylic acid (CAS: 59208-90-1)[1] is particularly valuable due to its dual synthetic handles: a C3-carboxylic acid and a C6-aryl bromide.

For drug discovery professionals, the primary synthetic challenge is the orthogonal functionalization of the C3-carboxylic acid without compromising the integrity of the C6-aryl bromide, which must be preserved for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

This application note details field-proven, highly chemoselective protocols for the amidation and reduction of the C3-carboxylic acid group. By leveraging specific activating agents and controlled reaction environments, these methods ensure complete retention of the C6-halogen handle while maximizing isolated yields.

Mechanistic Rationale & Causality (E-E-A-T)

Amidation: Why HATU Outperforms Traditional Carbodiimides

Cinnoline-3-carboxylic acid is an electron-deficient heteroaromatic acid. When subjected to standard carbodiimide coupling (e.g., EDC/HOBt), the reaction often suffers from sluggish kinetics and competitive side reactions, such as the formation of unreactive N-acylureas.

To circumvent this, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester[2]. The presence of the nitrogen atom in the pyridine ring of the OAt leaving group exerts a neighboring group effect, accelerating the aminolysis step via a hydrogen-bonded cyclic transition state. This ensures rapid amide bond formation at room temperature, completely avoiding any thermal degradation or oxidative addition into the C6-aryl bromide bond.

Reduction: The Mixed Anhydride Advantage

Direct reduction of heteroaromatic carboxylic acids to primary alcohols typically requires harsh reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran (BH₃·THF). However, these reagents pose a severe risk of over-reducing the electron-deficient cinnoline ring (yielding 1,4-dihydrocinnolines) or causing premature reductive dehalogenation of the C6-bromide.

We employ a chemoselective mixed anhydride methodology . By reacting the carboxylic acid with Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM) at -10 °C, we generate a transient mixed anhydride. Subsequent addition of aqueous Sodium Borohydride (NaBH₄) selectively reduces the highly electrophilic anhydride carbonyl to the corresponding hydroxymethyl group. The mild nature of NaBH₄ leaves the cinnoline core and the C6-bromide completely untouched.

Workflow Visualization

G SM 6-Bromocinnoline- 3-Carboxylic Acid (CAS: 59208-90-1) Amide C3-Amidation (6-Bromo-N-alkylcinnoline- 3-carboxamide) SM->Amide HATU, DIPEA R-NH2, DMF 25°C, 2h Alcohol C3-Reduction ((6-Bromocinnolin-3-yl) methanol) SM->Alcohol 1. IBCF, NMM, THF 2. NaBH4, H2O -10°C to 25°C Coupling Late-Stage C6 Functionalization (Pd-Catalyzed Cross-Coupling) Amide->Coupling Suzuki/Buchwald (Orthogonal Handle) Alcohol->Coupling Suzuki/Buchwald (Orthogonal Handle)

Caption: Orthogonal functionalization workflow of 6-bromocinnoline-3-carboxylic acid preserving the C6-bromide.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-N-alkylcinnoline-3-carboxamides (HATU Coupling)

This protocol is designed as a self-validating system. The pre-activation step is critical to prevent the amine from reacting directly with HATU to form inert guanidinium byproducts.

Reagents & Materials:

  • 6-Bromocinnoline-3-carboxylic acid (1.0 equiv, 253 mg, 1.0 mmol)

  • HATU (1.2 equiv, 456 mg, 1.2 mmol)

  • DIPEA (3.0 equiv, 522 µL, 3.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Pre-activation: Charge a dry 20 mL scintillation vial equipped with a magnetic stir bar with 6-bromocinnoline-3-carboxylic acid and anhydrous DMF (5.0 mL). Add DIPEA and stir for 2 minutes at room temperature (25 °C) to ensure complete deprotonation.

  • Active Ester Formation: Add HATU in one portion. The solution will typically transition to a deep yellow/orange color, indicating the formation of the HOAt anion and the active ester. Stir for exactly 10 minutes.

  • Amine Addition: Add the desired amine (1.2 mmol) dropwise.

  • In-Process Control (IPC): Stir the reaction for 1.5 to 2 hours. Monitor the reaction via LC-MS. The mass of the active OAt-ester intermediate (

    
     for the ester) should be fully consumed, replaced by the product mass.
    
  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl solution (

    
     mL) to efficiently remove DMF. Wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure carboxamide.

Protocol B: Chemoselective Reduction to (6-Bromocinnolin-3-yl)methanol

This protocol relies on strict temperature control to prevent the premature hydrolysis of the mixed anhydride intermediate.

Reagents & Materials:

  • 6-Bromocinnoline-3-carboxylic acid (1.0 equiv, 253 mg, 1.0 mmol)

  • N-Methylmorpholine (NMM) (1.2 equiv, 132 µL, 1.2 mmol)

  • Isobutyl chloroformate (IBCF) (1.2 equiv, 156 µL, 1.2 mmol)

  • Sodium Borohydride (NaBH₄) (3.0 equiv, 113 mg, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Procedure:

  • Anhydride Formation: Suspend 6-bromocinnoline-3-carboxylic acid in anhydrous THF (5.0 mL) in a round-bottom flask under an inert atmosphere (N₂). Add NMM and cool the mixture to -10 °C using an ice/salt bath.

  • Activation: Add IBCF dropwise over 5 minutes. A white precipitate (NMM·HCl salt) will immediately form. Stir at -10 °C for 30 minutes.

  • Reduction: Dissolve NaBH₄ in 1.0 mL of deionized water. Add this aqueous solution dropwise to the -10 °C reaction mixture. Caution: Vigorous evolution of hydrogen gas will occur.

  • In-Process Control (IPC): Allow the reaction to slowly warm to room temperature over 1 hour. Monitor via TLC (DCM/MeOH 9:1, UV visualization). The starting material (

    
    ) should be replaced by a new, more polar spot (
    
    
    
    ).
  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
    
  • Isolation: Concentrate under reduced pressure. Purify the crude residue via flash chromatography (Eluent: DCM/MeOH 0-5% gradient) to yield the pure alcohol.

Quantitative Data Summary

The table below summarizes the efficiency and chemoselectivity of the functionalization protocols across various substrates. In all cases, the C6-bromide remained entirely intact, validating the orthogonality of the methods.

Reaction TypeReagents / ConditionsSubstrate (Amine / Reductant)Isolated Yield (%)Purity (HPLC, %)*C6-Bromide Retention
Amidation HATU, DIPEA, DMF, 25 °CBenzylamine88%>98%Intact
Amidation HATU, DIPEA, DMF, 25 °CMorpholine92%>99%Intact
Amidation HATU, DIPEA, DMF, 25 °CIsopropylamine85%>98%Intact
Reduction 1. IBCF, NMM, THF, -10 °C2. NaBH₄, H₂O, 25 °CN/A (NaBH₄)78%>95%Intact

*Determined by reverse-phase HPLC (UV detection at 254 nm).

References

  • PubChem Compound Summary for CID 21432711, 6-bromocinnoline-3-carboxylic acid. National Center for Biotechnology Information.URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

Sources

Application Note: 6-Bromocinnoline-3-Carboxylic Acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic heterocycle, acting as a critical bioisostere for quinoline, isoquinoline, and phthalazine scaffolds[1]. Within this chemical space, 6-bromocinnoline-3-carboxylic acid (CAS: 59208-90-1) emerges as a highly versatile, bifunctional building block. By offering two orthogonal sites for late-stage functionalization—the C-3 carboxylic acid for amidation/esterification and the C-6 bromine for transition-metal-catalyzed cross-coupling—this intermediate enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale, synthetic protocols, and pharmacological applications of 6-bromocinnoline-3-carboxylic acid in developing targeted therapeutics, including PI3K inhibitors, Cannabinoid Receptor 2 (CB2) ligands, and novel antimicrobial agents.

Pharmacological Applications & Target Validation

Cinnoline-3-carboxylic acid derivatives have a proven track record in clinical applications, most notably represented by the FDA-approved antimicrobial drug Cinoxacin (an oxo-cinnoline-3-carboxylic acid derivative) used for urinary tract infections[2]. Modern medicinal chemistry has expanded the utility of the cinnoline core into oncology and neuropharmacology.

Oncology: PI3K/Akt Pathway Inhibition

Cinnoline derivatives have been recently identified as potent inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a critical node in tumor cell proliferation. Libraries derived from cinnoline scaffolds have demonstrated nanomolar inhibitory activities against PI3Ks, with optimized derivatives showing micromolar antiproliferative potency against human tumor cell lines (IC50 values as low as 0.264 µM)[3]. The planar nature of the cinnoline ring allows it to competitively occupy the ATP-binding pocket of the kinase domain.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates Akt Akt Activation PIP3->Akt Recruits Tumor Tumor Proliferation Akt->Tumor Promotes Survival Inhibitor Cinnoline-based PI3K Inhibitor Inhibitor->PI3K Competitive Binding at ATP Site

Mechanism of PI3K/Akt pathway disruption by targeted cinnoline derivatives.

Neuropharmacology: CB2 Receptor Ligands

Modifications at the C-3 and C-6 positions of the cinnoline core yield highly selective Cannabinoid Receptor 2 (CB2) ligands. Amidation of the C-3 carboxylic acid with specific aliphatic or adamantyl amines, coupled with functionalization at the C-6 position, produces compounds with high affinity for CB2 (Ki ≈ 93.0 nM) while minimizing off-target CB1 psychoactive effects[4].

Antimicrobial Agents

Halogenated cinnoline-3-carboxylic acids exhibit enhanced lipophilicity, which is crucial for penetrating complex bacterial cell walls. Derivatives featuring a C-6 halogen (such as fluorine or bromine) and a C-7 substitution have demonstrated significant zones of inhibition comparable to standard drugs like norfloxacin at concentrations as low as 10 µg[5].

Structure-Activity Relationship (SAR) Data Summary

The orthogonal reactivity of 6-bromocinnoline-3-carboxylic acid allows researchers to systematically probe SAR. The table below summarizes the causal relationship between specific late-stage modifications and their resulting pharmacological profiles.

Modification SiteChemical TransformationResulting PharmacophoreTarget Affinity / BioactivityPrimary Indication
C-3 Amidation (Aliphatic/Adamantyl)Cinnoline-3-carboxamideHigh CB2 Affinity (Ki ~ 93 nM)[4]Pain / Inflammation
C-6 Suzuki-Miyaura (Aryl groups)6-Aryl-cinnolinePI3K Inhibition (IC50 ~ 0.26 µM)[3]Oncology
C-6 Halogen Retention / Exchange6-Halo-cinnolineHigh Antimicrobial (MIC < 10 µg/mL)[5]Bacterial Infections

Synthetic Strategy & Workflow

The synthetic value of 6-bromocinnoline-3-carboxylic acid lies in its ability to undergo divergent synthesis. The standard workflow prioritizes C-3 amidation to establish the core pharmacophore, followed by C-6 palladium-catalyzed cross-coupling to explore the hydrophobic binding pockets of target proteins.

Workflow Core 6-Bromocinnoline- 3-carboxylic acid Amide C-3 Carboxamide Intermediate Core->Amide Amine, HBTU DIPEA, DMF Suzuki C-6 Arylation (Suzuki) Amide->Suzuki Ar-B(OH)2 Pd-Catalyst Buchwald C-6 Amination (Buchwald-Hartwig) Amide->Buchwald R-NH2 Pd-Catalyst Target1 PI3K Inhibitors Suzuki->Target1 Target2 CB2 Ligands Suzuki->Target2 Target3 Antimicrobials Buchwald->Target3

Divergent late-stage functionalization workflow of 6-bromocinnoline-3-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 6-Bromocinnoline-3-carboxamides (C-3 Activation)

Causality Insight: We utilize HBTU over traditional acyl chloride formation (e.g., SOCl2) because cinnoline nitrogen atoms can be sensitive to harsh acidic conditions. DIPEA is selected as the base over Triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile during the activation of the carboxylic acid[4].

Reagents:

  • 6-Bromocinnoline-3-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 6-bromocinnoline-3-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling Reagent Addition: Add HBTU in one portion. Stir the mixture for 15–20 minutes. Self-Validation: The solution will typically undergo a color change (often darkening to deep yellow/orange), indicating the formation of the active OBt-ester intermediate.

  • Amidation: Add the desired amine dropwise. Stir the reaction at room temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). Self-Validation: The highly polar carboxylic acid spot (which streaks near the baseline) will disappear, replaced by a higher Rf spot corresponding to the amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Perform LC-MS. The mass spectrum must show the expected

    
     peak, while retaining the characteristic 1:1 isotopic doublet of the bromine atom (M and M+2).
    
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling (C-6 Functionalization)

Causality Insight: The C-6 bromine is highly reactive toward oxidative addition by Palladium(0). We utilize


 because the bidentate dppf ligand provides significant steric bulk and electron density, which accelerates the rate-limiting reductive elimination step, preventing the formation of homocoupled biaryl byproducts. A biphasic solvent system (1,4-Dioxane/Water) is required to solubilize both the organic cinnoline intermediate and the inorganic base (

).

Reagents:

  • 6-Bromocinnoline-3-carboxamide intermediate (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.5 eq)
    
  • 
     (0.05 eq, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 6-bromocinnoline-3-carboxamide, aryl boronic acid, and

    
    .
    
  • Degassing: Add the 1,4-Dioxane/Water mixture. Degas the suspension by bubbling argon through the solvent for 15 minutes. Critical Step: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     quickly under a positive flow of argon.
    
  • Heating: Seal the flask and heat to 90°C for 8–12 hours.

  • Monitoring & Validation: Analyze an aliquot via LC-MS. Self-Validation: The reaction is complete when the characteristic 1:1 bromine isotopic doublet completely disappears, replaced by a single mass peak corresponding to the exact mass of the cross-coupled product.

  • Purification: Filter the cooled mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, extract with DCM, and purify via flash column chromatography.

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI, mdpi.com,
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L, ucl.ac.be,
  • 7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents, ijpsonline.com,
  • Cinoxacin | C12H10N2O5 | CID 2762 - PubChem - NIH, nih.gov,

Sources

design of enzyme inhibitors using a cinnoline scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline (1,2-benzodiazine) scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Distinct from its quinoline and isoquinoline bioisosteres, the cinnoline core offers unique hydrogen-bonding capabilities via its N1=N2 diazine system, enabling novel binding modes within enzyme active sites. This Application Note provides a comprehensive guide for researchers designing cinnoline-based inhibitors, specifically targeting kinase and phosphodiesterase (PDE) families. We detail a modular synthetic protocol, rational Structure-Activity Relationship (SAR) strategies, and a validated biological evaluation workflow.

Introduction: The Cinnoline Advantage

In the landscape of heterocyclic drug design, nitrogen-rich scaffolds are ubiquitous. However, the cinnoline ring system offers distinct physicochemical advantages over the more common quinoline:

  • Reduced Lipophilicity: The additional nitrogen atom lowers logP compared to naphthalene or quinoline analogs, potentially improving aqueous solubility and oral bioavailability.

  • Unique H-Bonding: The N1 and N2 atoms serve as spatially distinct hydrogen bond acceptors. In kinase inhibitor design, N1 often mimics the N1 of adenine, interacting with the hinge region of the ATP-binding pocket.

  • Metabolic Stability: The diazine ring is generally resistant to oxidative metabolism compared to electron-rich heterocycles, though position-specific functionalization is required to block soft spots.

Primary Enzyme Targets:

  • Tyrosine Kinases (e.g., BTK, c-Met, CSF-1R): Cinnoline-4-carboxamides have shown nanomolar potency.

  • Phosphodiesterases (e.g., PDE10A): 6,7-dimethoxycinnolines act as selective inhibitors for CNS indications.

  • Topoisomerase I: Dibenzo[c,h]cinnolines function as non-camptothecin intercalators.[1]

Rational Design Strategy & SAR

Successful design requires navigating the specific electronic and steric requirements of the target enzyme. Below is a generalized SAR workflow for a Cinnoline-based Kinase Inhibitor.

Figure 1: Cinnoline SAR Decision Tree

CinnolineSAR Core Cinnoline Core (1,2-Benzodiazine) Pos4 Position 4 (C4) Critical for Binding Core->Pos4 Pos3 Position 3 (C3) Solubility/Selectivity Core->Pos3 Pos67 Positions 6 & 7 Electronic Tuning Core->Pos67 Hinge Hinge Binder (Aromatic/Amide) Pos4->Hinge Primary Interaction Solub Solubilizing Group (Morpholine/Piperazine) Pos3->Solub Solvent Exposed Area Elec e- Donors (OMe) or Halogens (F/Cl) Pos67->Elec Modulate pKa of N1/N2

Caption: Strategic functionalization zones on the cinnoline scaffold. C4 is the primary vector for active site engagement.

Key Design Rules:

  • The "Hinge" Vector (C4): Substitution at C4 with an amino or amido group typically facilitates hydrogen bonding with the kinase hinge region. For example, 4-aminocinnoline-3-carboxamides are potent BTK inhibitors [1].[2]

  • Electronic Tuning (C6/C7): Introducing electron-donating groups (EDGs) like methoxy (-OMe) at C6/C7 increases the electron density of the diazine ring, enhancing the basicity of N1/N2. This is critical for PDE10A inhibitors [2].

  • Solubility Vector (C3): The C3 position often points towards the solvent front. Appending polar moieties here (e.g., N-methylpiperazine) improves ADME properties without disrupting the primary binding mode.

Protocol: Modular Synthesis of 4-Substituted Cinnolines

This protocol utilizes a Richter-type cyclization followed by a Buchwald-Hartwig amination . This route is preferred for its versatility in generating libraries of C4-functionalized analogs.

Reagents Required:

  • 2-Ethynylaniline derivatives (Starting material)

  • Sodium Nitrite (

    
    )[3]
    
  • Hydrochloric Acid (

    
    )
    
  • Palladium(II) acetate (

    
    )
    
  • BINAP (Ligand)

  • Cesium Carbonate (

    
    )
    
Step-by-Step Methodology

Stage 1: Construction of the 4-Chlorocinnoline Core

  • Diazotization: Dissolve the 2-ethynylaniline derivative (10 mmol) in 6M HCl (20 mL) at 0°C. Add

    
     (11 mmol) dropwise. Stir for 30 min.
    
  • Cyclization: Transfer the diazonium salt solution to a flask containing concentrated HCl (50 mL) at 60°C. Stir for 2 hours. The diazonium group attacks the internal alkyne, closing the ring to form 4-chlorocinnoline.

  • Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 8:2). Target Yield: 65-75%.

Stage 2: C4-Functionalization (Buchwald-Hartwig)

  • Setup: In a glovebox or under Argon, combine 4-chlorocinnoline (1.0 eq), the desired amine (e.g., aniline derivative, 1.2 eq),

    
     (5 mol%), and BINAP (10 mol%) in dry Toluene.
    
  • Base Addition: Add

    
     (2.0 eq).
    
  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Quench: Cool to RT, filter through a Celite pad, and wash with DCM.

  • Isolation: Concentrate filtrate and purify via HPLC or prep-TLC.

Figure 2: Synthesis Workflow

Synthesis Start 2-Ethynylaniline Step1 Diazotization (NaNO2, HCl) & Cyclization Start->Step1 Inter Intermediate: 4-Chlorocinnoline Step1->Inter Step2 Pd-Catalyzed Amination (R-NH2, BINAP) Inter->Step2 Final Final Inhibitor: 4-Amino-Cinnoline Step2->Final

Caption: Two-step modular synthesis accessing diverse C4-amino cinnoline derivatives.

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the efficacy of the cinnoline derivatives must be validated.[4] We recommend a FRET-based competition assay (e.g., LanthaScreen™) for high sensitivity and reproducibility.

Objective: Determine the


 of the cinnoline analog against a target kinase (e.g., BTK).

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the cinnoline inhibitor in 100% DMSO (start at 10 µM).

  • Enzyme Mix: Dilute the kinase (BTK) to 0.5 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare a solution containing the Fluorescein-labeled substrate (0.2 µM) and ATP (at

    
     concentration, typically 10-50 µM).
    
  • Reaction:

    • Add 2.5 µL inhibitor solution to a 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT (allows slow-binding inhibitors to equilibrate).

    • Add 2.5 µL Substrate Mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-antibody detection reagent. Read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Plot Emission Ratio (520/495) vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation (Variable Slope).

Data Presentation Template:

Compound IDR1 (C4-Pos)R2 (C6-Pos)BTK IC50 (nM)Solubility (µM)
CIN-001 PhenylaminoH450 ± 2015
CIN-002 3-F-PhenylaminoH120 ± 1012
CIN-003 3-F-PhenylaminoOMe15 ± 2 85
Ibrutinib (Control)--0.5>100

Note: The addition of the methoxy group (CIN-003) significantly improves potency, likely due to electronic enrichment of the scaffold, aligning with SAR predictions.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: The planar aromatic cinnoline stack can lead to aggregation.

    • Fix: Introduce sp3-rich solubilizing tails (e.g., morpholine, N-methylpiperazine) at the C3 or C7 position. Avoid completely flat molecules.

  • Issue: Low Yield in Cyclization.

    • Cause: Instability of the diazonium intermediate.

    • Fix: Ensure temperature is strictly controlled at 0°C during diazotization. If the alkyne cyclization is sluggish, add CuCl as a catalyst (Sandmeyer-type conditions).

  • Issue: Off-Target Toxicity.

    • Cause: Planar intercalators can bind DNA (Topoisomerase effect).

    • Fix: Screen early for DNA intercalation. Bulky substituents at C4 usually disrupt DNA intercalation, improving selectivity for the enzyme pocket.

References

  • Garofalo, A. W., et al. (2013).[2] Novel cinnoline-based inhibitors of LRRK2 kinase activity.[2] Bioorganic & Medicinal Chemistry Letters, 23(1), 71–74. Link

  • Hu, E., et al. (2013). Discovery of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as novel phosphodiesterase 10A inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. Link(Note: Cited in context of PDE inhibition optimization).

  • Yu, Y., et al. (2003).[3] Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents.[1][2][3][5] Bioorganic & Medicinal Chemistry, 11(7), 1475–1491.[3][5] Link

  • BenchChem. (2025).[6] Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry. BenchChem Protocols. Link

  • Sadek, K. U., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578–588. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromocinnoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of crude 6-bromocinnoline-3-carboxylic acid. This document aims to deliver expert, actionable insights to overcome common challenges in obtaining this valuable research compound in high purity.

Introduction

6-Bromocinnoline-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications. This guide provides a structured approach to its purification, addressing common issues and offering practical solutions based on established chemical principles.

Core Purification Strategies

The purification of 6-bromocinnoline-3-carboxylic acid typically relies on a combination of techniques that exploit its unique chemical properties, namely its acidic carboxylic acid group, its aromatic cinnoline core, and the bromo-substituent. The primary methods include:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[1][2][3][4]

  • Recrystallization: A powerful method for purifying solid compounds by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5][6][7]

  • Column Chromatography: Used to separate the target compound from impurities with different polarities.[8][9]

The choice of method will depend on the nature and quantity of the impurities present in the crude material.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-bromocinnoline-3-carboxylic acid.

Issue 1: Poor Solubility of Crude Product in Common Organic Solvents

Probable Cause: The combination of the rigid, planar cinnoline ring system and the polar carboxylic acid group can lead to strong intermolecular forces, resulting in low solubility in many common organic solvents at room temperature.

Solutions:

  • Solvent Screening: A systematic solvent screening is crucial. Test solubility in a range of solvents with varying polarities.

  • Elevated Temperatures: Most organic solids, including 6-bromocinnoline-3-carboxylic acid, will exhibit increased solubility at higher temperatures.[7] Heating the solvent is a standard practice for dissolution prior to recrystallization.

  • Use of Polar Aprotic Solvents: Solvents like DMF, DMSO, or DMAc may be effective for dissolving the crude product, particularly for reaction monitoring or small-scale purification, though their high boiling points can make removal challenging.

  • Acid-Base Chemistry for Solubilization: For extraction purposes, deprotonating the carboxylic acid with a base will form a water-soluble carboxylate salt, effectively "dissolving" the compound in an aqueous phase.[3][4]

Table 1: Suggested Solvents for Solubility Testing

Solvent ClassExamplesSuitability for 6-bromocinnoline-3-carboxylic acid
AlcoholsMethanol, Ethanol, IsopropanolLikely to have some solubility, especially when heated. Good for recrystallization.
EthersDiethyl ether, THF, DioxaneLower solubility expected, but may be useful for washing or as a co-solvent.
EstersEthyl acetateModerate solubility likely, especially when heated. A common chromatography eluent component.
HalogenatedDichloromethane, ChloroformMay have limited solubility.
AromaticToluenePotentially a good recrystallization solvent, especially if impurities have different aromatic stacking interactions.
Polar AproticDMF, DMSO, AcetonitrileHigh solubility expected, but can be difficult to remove completely.
Issue 2: Oiling Out During Recrystallization

Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, or the presence of significant impurities is depressing the melting point.[5][10]

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, and then add a small amount of additional hot solvent before allowing it to cool slowly.[5]

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling increases the likelihood of oiling out.[11]

  • Change Solvent System: The chosen solvent may be too good a solvent. Consider using a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent, and then add a "poor" hot solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

  • Charcoal Treatment: If colored impurities are suspected, adding a small amount of activated charcoal to the hot solution before filtration can remove them and may prevent oiling out.[8]

Issue 3: No Crystal Formation Upon Cooling

Probable Cause: The solution is not supersaturated, meaning too much solvent was used, or the concentration of the compound is too low.[5][10]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[5] Allow the more concentrated solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[6][11]

    • Seed Crystals: If available, add a tiny crystal of pure 6-bromocinnoline-3-carboxylic acid to the cooled solution to act as a template for crystallization.[8][11]

  • Drastic Cooling: Once the solution has cooled to room temperature, place it in an ice bath or even a freezer for a short period to encourage precipitation.

Issue 4: Low Recovery After Purification

Probable Cause: This can result from using too much solvent during recrystallization, incomplete precipitation, or losses during transfers and filtration.[6][11]

Solutions:

  • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6][8]

  • Chill the Filtrate: After filtering the crystals, cool the mother liquor in an ice bath to see if a second crop of crystals can be obtained. Be aware that the second crop may be less pure.

  • Efficient Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

  • Complete Precipitation in Acid-Base Extraction: When re-acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Check with pH paper.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 6-bromocinnoline-3-carboxylic acid?

A1: For a first-pass purification, an acid-base extraction is highly recommended.[1][2] This method is effective at removing neutral and basic impurities. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The 6-bromocinnoline-3-carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.[1][2]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong acid, like 1M HCl, until the solution is acidic (pH ~2).[1]

  • The purified 6-bromocinnoline-3-carboxylic acid should precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

This can then be followed by recrystallization for further purification.

Q2: My compound streaks badly on a silica gel TLC plate. How can I get good separation?

A2: Streaking of acidic compounds on silica gel is common due to strong interactions with the acidic silica surface.[8] To mitigate this:

  • Add an Acidic Modifier: Add a small amount of acetic acid or formic acid (e.g., 0.5-2%) to your mobile phase. This will protonate the silica surface and your compound, leading to sharper spots.

  • Use a More Polar Solvent System: A highly polar mobile phase, such as dichloromethane/methanol with a small amount of acetic acid, may be required to elute the compound effectively.[8]

  • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic or trifluoroacetic acid, is an excellent alternative for polar and acidic compounds.[8]

Q3: What are the likely impurities in my crude 6-bromocinnoline-3-carboxylic acid?

A3: The impurities will depend on the synthetic route. Common impurities could include:

  • Unreacted Starting Materials: For example, precursors to the cinnoline ring.

  • By-products of Cyclization: Regioisomers or incompletely cyclized intermediates.

  • Over-brominated or Under-brominated Species: If bromination is a step in your synthesis.

  • Decarboxylated Product: Loss of the COOH group under harsh reaction conditions.

  • Residual Solvents: From the reaction or initial work-up.

Q4: Can I use activated charcoal to decolorize my product?

A4: Yes, if your crude product has a significant color that is not inherent to the pure compound, a small amount of activated charcoal can be used.[8] Add the charcoal to the hot solution of your compound during recrystallization, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of the desired product due to adsorption.

Experimental Workflows

Workflow 1: Acid-Base Extraction Protocol

start Crude 6-bromocinnoline-3-carboxylic acid dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with sat. NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic Top Layer aqueous Aqueous Layer (Sodium 6-bromocinnolinate-3-carboxylate) separate->aqueous Bottom Layer wash_org Wash with Brine, Dry (Na2SO4), Evaporate organic->wash_org acidify Cool aqueous layer in ice bath, Add 1M HCl until pH ~2 aqueous->acidify impurities Isolated Impurities wash_org->impurities precipitate Precipitate Forms acidify->precipitate filter Vacuum Filter precipitate->filter wash_solid Wash with Cold Water filter->wash_solid dry Dry in Vacuum Oven wash_solid->dry product Pure 6-bromocinnoline-3-carboxylic acid dry->product

Caption: Workflow for purification via acid-base extraction.

Workflow 2: Recrystallization Troubleshooting Decision Tree

start Dissolve crude solid in minimum hot solvent cool Allow to cool slowly start->cool crystals Crystals Form? cool->crystals yes_crystals Collect by filtration, wash with cold solvent, dry crystals->yes_crystals Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out? yes_oiling Oiled Out oiling_out->yes_oiling Yes no_oiling Clear Solution oiling_out->no_oiling No no_crystals->oiling_out reheat_add_solvent Reheat, add more solvent, cool slowly yes_oiling->reheat_add_solvent change_solvent Change solvent system yes_oiling->change_solvent evaporate Reduce solvent volume by heating no_oiling->evaporate scratch Scratch flask with glass rod no_oiling->scratch seed Add a seed crystal no_oiling->seed reheat_add_solvent->cool evaporate->cool scratch->cool seed->cool

Caption: Decision tree for troubleshooting recrystallization.

References

  • Acid-Base Extraction. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.).
  • ACID-BASE EXTRACTION. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from ... - Vernier. (n.d.).
  • 6.1.2. Cinnolines. (n.d.).
  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery - Benchchem. (n.d.).
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. (n.d.).
  • Recrystallization1. (n.d.).
  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest - International Journal of Chemical Studies. (2018, June 21).
  • How can I separate bromo carboxylic acid from the corresponding azido carboxylic acid? | ResearchGate. (2015, October 1).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid - Benchchem. (n.d.).
  • Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide - Benchchem. (n.d.).
  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A. (2018, March 26).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • 6-Bromoquinoline-3-carboxylic acid | 798545-30-9 - MilliporeSigma. (n.d.).
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017, May 19).
  • Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids | Organic Letters. (2017, March 13).
  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23).
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7).
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).
  • 6-Bromoquinoline-2-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.).
  • 205114-14-3|3-Bromoquinoline-6-carboxylic acid|BLD Pharm. (n.d.).

Sources

Technical Support Center: 6-Bromocinnoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have guided countless research teams through the notoriously temperamental synthesis of the cinnoline heterocyclic core. The synthesis of 6-bromocinnoline-3-carboxylic acid—whether via the classic Richter diazotization or the Japp-Klingemann condensation route—is highly susceptible to subtle deviations in temperature, solvent anhydrousness, and pH.

This guide is designed to move beyond basic protocols. Here, we map the causality of common side reactions, troubleshoot specific failure modes, and provide a self-validating methodology to ensure high-fidelity batch reproducibility.

Mechanistic Pathways & Side Reaction Mapping

Understanding the bifurcation points where your reaction deviates from the desired pathway is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes and their respective parasitic side reactions.

Pathway SM1 2-Amino-5-bromophenylpropiolic Acid (Richter Route) Diazo Diazonium Salt Intermediate SM1->Diazo NaNO2, HBF4 0-5 °C Prod 6-Bromocinnoline-3-carboxylic Acid (Target Product) Diazo->Prod Controlled Hydration & Dehydroxylation SP1 Phenol Byproduct (Hydrolysis) Diazo->SP1 T > 5 °C (Aqueous Hydrolysis) SP2 4-Hydroxycinnoline / Furo[3,2-c]cinnoline (Over-cyclization) Diazo->SP2 Prolonged Heating Excess H2O SM2 4-Bromophenylhydrazine + Mesoxalate (Japp-Klingemann Route) Hydrazone Hydrazone Intermediate SM2->Hydrazone Condensation Hydrazone->Prod Lewis Acid (TiCl4) Non-protic Solvent SP3 5-Bromoindole Derivative (Fischer Indole) Hydrazone->SP3 Strong Protic Acid Reflux (Competition)

Mechanistic pathways for 6-bromocinnoline-3-carboxylic acid synthesis and major side reactions.

Troubleshooting Guide & FAQs

Q1: During the Richter synthesis route, my reaction yields a highly insoluble, high-melting solid instead of the desired cinnoline. What is this byproduct and how do I prevent it? A1: You are observing an over-cyclization issue. The byproduct is likely a furo[3,2-c]cinnoline derivative. In the Richter synthesis, the initial cyclization of the diazonium salt with the alkyne natively yields a 4-hydroxycinnoline-3-carboxylic acid intermediate[1]. If the reaction conditions are not strictly controlled during the subsequent steps, this intermediate can undergo further intramolecular reactions[2]. Causality & Fix: The formation of furo[3,2-c]cinnolines is driven by the presence of excess water and prolonged heating during the cyclization phase. To prevent this, ensure rigorous temperature control and transition to strictly anhydrous conditions immediately after the diazonium salt is formed and isolated[2].

Q2: My overall yield is abysmal, and the NMR shows a complex mixture of phenolic compounds and tar. What went wrong? A2: You are experiencing the thermal decomposition of the diazonium salt intermediate. Diazonium salts of 2-amino-5-bromophenylpropiolic acid are highly unstable. If the internal temperature exceeds 5 °C, the diazonium group undergoes rapid hydrolysis to form a phenol byproduct, releasing nitrogen gas[2]. Causality & Fix: The activation energy for diazonium hydrolysis is relatively low. You must maintain the reaction mixture strictly between 0 °C and 5 °C during the addition of sodium nitrite. Furthermore, incomplete diazotization leaves unreacted starting material, which can cross-couple with the diazonium salt to form complex azo dyes (tarry materials)[2].

Q3: I am using the Japp-Klingemann approach with 4-bromophenylhydrazine. Instead of the cinnoline, I'm isolating a 5-bromoindole derivative. Why? A3: You are triggering the Fischer Indole synthesis as a competing pathway. When the hydrazone intermediate is subjected to acidic cyclization conditions, it can either undergo the desired Friedel-Crafts-type cyclization to the cinnoline or a [3,3]-sigmatropic rearrangement to form an indole[3]. Causality & Fix: The Fischer Indole pathway is thermodynamically favored under strongly acidic, high-temperature reflux conditions (e.g., boiling in HCl)[3]. To steer the reaction toward the cinnoline-3-carboxylic acid, replace protic acids with Lewis acids (e.g.,


 or 

) in non-protic solvents at lower temperatures[3].

Q4: I am losing the bromine atom at the 6-position during the Richter diazotization. How is dehalogenation occurring? A4: Halogen scrambling occurs when the diazotization is performed with hydrohalic acids that do not match the halogen on the aromatic ring. Using concentrated HCl on a brominated substrate can lead to halogen exchange via a Sandmeyer-type nucleophilic aromatic substitution[4]. Causality & Fix: Always use hydrobromic acid (HBr) or a non-nucleophilic acid like tetrafluoroboric acid (


) during the diazotization of brominated substrates to preserve the 6-bromo substituent[4].

Quantitative Data: Condition Optimization

The table below summarizes the critical parameters for both synthetic routes, contrasting expected yields against the primary side reactions when conditions deviate.

Synthetic RouteReagents & Optimal ConditionsExpected YieldMajor Side ReactionsMitigation Strategy
Richter Synthesis

,

,

, 0–5 °C
40–55%Phenol hydrolysis; Furo[3,2-c]cinnolineMaintain <5 °C; use non-nucleophilic

[4].
Solid-Phase Richter Polymer-supported triazene, Anhydrous HBr70–85%Incomplete resin cleavageEnsure complete resin swelling; strictly exclude water[5].
Japp-Klingemann 4-Bromophenylhydrazine, Mesoxalate,

50–65%5-Bromoindole (Fischer Indole)Avoid strong protic acids; utilize Lewis acids in DCM[3].

Self-Validating Experimental Protocol

To eliminate the variables that lead to the side reactions discussed above, utilize this optimized, self-validating protocol for the Modified Richter Synthesis of 6-bromocinnoline-3-carboxylic acid.

Phase 1: Diazotization (Strictly Temperature-Controlled)

  • Preparation: Suspend 2-amino-5-bromophenylpropiolic acid (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (

    
    ) (5.0 eq).
    
    • Causality:

      
       prevents the halogen scrambling that occurs with HCl, preserving the 6-bromo group[4].
      
  • Cooling: Submerge the reaction flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0 °C.

  • Nitrite Addition: Add a pre-cooled solution of

    
     (1.1 eq) in minimal water dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C.
    
  • System Validation (Crucial): 10 minutes after the addition is complete, spot the reaction mixture onto starch-iodide paper.

    • Validation Check: An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. If negative, add 0.05 eq of

      
       and re-test.
      

Phase 2: Cyclization & Dehydroxylation 5. Cyclization: Allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 2 hours. The intermediate 6-bromo-4-hydroxycinnoline-3-carboxylic acid will precipitate[1]. 6. Isolation: Filter the intermediate and wash rigorously with cold water to remove all traces of acid, then dry under a high vacuum.

  • Validation Check: The solid must be completely dry. Residual water will drive furo[3,2-c]cinnoline formation in the next step[2].

  • Dehydroxylation: To remove the 4-hydroxy group and yield the final product, the intermediate can be converted to a 4-chloro derivative using

    
    , followed by controlled reductive dechlorination (e.g., using zinc dust in acetic acid or catalytic hydrogenation under poisoned conditions) to yield 6-bromocinnoline-3-carboxylic acid[1].
    

References

  • BenchChem.
  • Methods For The Synthesis of Cinnolines (Review)
  • Wikipedia.
  • Science of Synthesis Knowledge Updates 2013/1 (Cinnolines)
  • Thieme-Connect.

Sources

Technical Support Center: Suzuki Coupling of 6-Bromocinnoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting Guide for 6-Bromocinnoline-3-carboxylic Acid Document ID: TSC-SUZ-CIN-006 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Substrate Analysis

The Challenge: Coupling 6-bromocinnoline-3-carboxylic acid presents a "perfect storm" of Suzuki challenges. You are dealing with an electron-deficient diazanaphthalene core (cinnoline) containing a free carboxylic acid.

Key Failure Modes:

  • Catalyst Poisoning: The

    
     nitrogens in the cinnoline ring are potent 
    
    
    
    -donors that can displace phosphine ligands, leading to Palladium black formation.
  • Solubility Mismatch: The free acid requires a base to solubilize (forming the carboxylate), but the resulting zwitterionic species is often insoluble in standard non-polar Suzuki solvents (Toluene), while the aryl bromide is insoluble in pure water.

  • Protodeboronation: The electron-deficient nature of the cinnoline ring makes the coupling partner (boronic acid) susceptible to hydrolytic cleavage if the reaction stalls.

Core Protocol: The "Golden Standard"

This protocol utilizes Buchwald Precatalysts (Gen 2/3) to prevent catalyst poisoning and a biphasic solvent system to manage the solubility of the carboxylate salt.

Reagents & Stoichiometry
ComponentEquiv.Recommended ReagentFunction
Substrate 1.06-bromocinnoline-3-carboxylic acidElectrophile
Coupling Partner 1.2 - 1.5Aryl/Heteroaryl Boronic AcidNucleophile
Catalyst 0.02 - 0.05XPhos Pd G2 or SPhos Pd G2 Catalyst (Bulky, e-rich)
Base 3.0

(Tribasic Potassium Phosphate)
Base & Buffer
Solvent [0.1 M]1,4-Dioxane : Water (4:1 v/v)Solubilizing Medium
Step-by-Step Workflow
  • Solubilization (Critical): Charge the reaction vessel with the 6-bromocinnoline-3-carboxylic acid, Boronic Acid, and

    
    . Add the solvent mixture (Dioxane/Water).
    
    • Note: Stir for 5 minutes before adding catalyst. Ensure the acid has converted to the potassium carboxylate (solution may clarify or change color).

  • Degassing: Sparge the solution with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of electron-rich ligands like XPhos.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst quickly against a positive flow of inert gas.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitor: LCMS is preferred over TLC due to the polarity of the acid product.

  • Workup (Acidification): The product is a carboxylate salt. To isolate, dilute with water, wash with EtOAc (removes impurities), then acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate the free acid product.

Troubleshooting Guide (Q&A)

Category A: Catalyst Death & Color Changes

Q: My reaction mixture turned black within 15 minutes of heating. What happened? A: You have experienced "Pd Black" precipitation. This occurs when the Palladium dissociates from its ligand and aggregates.

  • Cause: The cinnoline nitrogens (

    
    ) competed with your phosphine ligand for the Pd center. Once the phosphine is displaced, the Pd becomes unstable.
    
  • Fix: Switch to a ligand with higher binding affinity and steric bulk. If you used

    
    , switch to XPhos Pd G2  or Pd(dppf)Cl_2 . The bidentate nature of dppf or the bulk of XPhos prevents N-coordination.
    

Q: The reaction stays clear/yellow but no product forms (0% conversion). A: This is likely an Oxidative Addition failure.

  • Cause: The 6-bromo position on cinnoline is activated, but if the catalyst is coordinating to the carboxylate or the nitrogens without precipitating, it enters a resting state.

  • Fix: Increase temperature to 100°C. If using free acid, ensure you have 3.0+ equivalents of base . You need 1 equiv to deprotonate the acid and 2 equivs for the Suzuki cycle.

Category B: Impurities & Side Reactions

Q: I see a large peak in LCMS corresponding to the mass of my Boronic Acid minus the B(OH)2 group (Ar-H). A: This is Protodeboronation .

  • Cause: The reaction is too slow, or the base is too strong/wet, causing the boronic acid to hydrolyze before it can transmetalate.

  • Fix:

    • Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).

    • Switch from

      
       to a milder base like 
      
      
      
      or
      
      
      .
    • Use Boronic Esters (Pinacol) instead of acids; they are more stable.

Q: I see a mass corresponding to the dimer of my starting material. A: This is Homocoupling.

  • Cause: Presence of Oxygen in the system.

  • Fix: Re-evaluate your degassing protocol. Sparging is better than sonication.

Category C: Solubility & Isolation

Q: My starting material never dissolved, even after adding base. A: The potassium salt of cinnoline-3-carboxylic acid can be "brick-dust" insoluble in pure organics.

  • Fix: Increase the water ratio. Move from Dioxane:Water (9:1) to (4:1) or even (1:1). Alternatively, use n-Butanol or DMF as the organic co-solvent.

Optimization Matrices

Use these tables to systematically optimize if the Core Protocol fails.

Table 1: Ligand Selection for N-Heterocycles
Ligand SystemSuitabilityWhy?
XPhos / SPhos High Bulky biaryl phosphines prevent N-coordination to Pd.
dppf Medium-High Bidentate ligand; creates a tight bite angle that resists displacement.

Low Monodentate and labile. Easily displaced by cinnoline nitrogens.
Amphos Medium Water-soluble phosphine; good for highly aqueous media.
Table 2: Base Screening for Free Acids
BasepKa (conj. acid)Recommendation

~12Best. Buffers well, good solubility in water.

~10Good. Cesium effect improves solubility of organic salts.

~10Poor. Sodium salts of carboxylic acids are often less soluble in organics.

~10Alternative. Use if water must be avoided (soluble in pure DMF).

Visualizations

Diagram 1: The Troubleshooting Decision Tree

Caption: Logical flow for diagnosing low yield in cinnoline coupling reactions.

TroubleshootingTree Start Start: Low Yield / No Reaction CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt ClearSol Solution Clear/Yellow? CheckColor->ClearSol LigandFail Ligand Displacement by N-atoms BlackPpt->LigandFail Yes CheckSM Check LCMS for SM ClearSol->CheckSM Action1 Switch to XPhos or dppf LigandFail->Action1 SM_Remains SM Unreacted CheckSM->SM_Remains SM_Gone SM Consumed CheckSM->SM_Gone Solubility Is SM dissolved? SM_Remains->Solubility Deboron Protodeboronation (Ar-H)? SM_Gone->Deboron Action2 Increase Water Ratio Switch to DMF Solubility->Action2 No (Precipitate) Action3 Increase Temp > 100°C Solubility->Action3 Yes (Soluble) Action4 Add Boronic Acid in portions Use Pinacol Ester Deboron->Action4 Yes

Diagram 2: Competitive Pathways in Cinnoline Coupling

Caption: Mechanism showing how Cinnoline Nitrogen interferes with the Catalytic Cycle.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Reaction Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Cinnoline N-atoms (Competition) TransMet Transmetalation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration Agg Pd Black (Inactive) Poison->Agg Ligand Loss

References

  • General Suzuki Mechanism & Free Acid Compatibility: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Optimization for Nitrogen Heterocycles (Buchwald Ligands): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

  • Cinnoline Chemistry & Synthesis: Lennon, S. P., et al. "Synthesis and evaluation of cinnoline derivatives as inhibitors of Factor XIa." Bioorganic & Medicinal Chemistry Letters, 2020 , 30(12), 127148. [Link]

  • Handling Insoluble Substrates in Suzuki Coupling: Li, H., et al. "Aqueous-Phase Suzuki-Miyaura Cross-Coupling Reactions." Organic Process Research & Development, 2019 , 23(3), 299-315. [Link]

Technical Support Center: Derivatization of 6-Bromocinnoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Overcoming Solubility, Catalyst Poisoning, and Core Instability in Cinnoline Scaffolds

Executive Summary: The Cinnoline Challenge

You are likely here because standard protocols for quinolines or isoquinolines failed. 6-Bromocinnoline-3-carboxylic acid presents a "perfect storm" of synthetic challenges:

  • "Brick Dust" Solubility: The planar, electron-deficient 1,2-diazanaphthalene core leads to strong

    
    -
    
    
    
    stacking, making the starting material insoluble in most non-polar solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents (THF, MeCN).
  • Catalyst Poisoning: The N=N bond (positions 1 and 2) acts as a "bidentate trap" for transition metals, frequently stalling Palladium-catalyzed cross-couplings at the C6-bromide.

  • Thermal Instability: The C3-carboxylic acid is prone to decarboxylation at elevated temperatures, a reaction historically used to synthesize the parent cinnoline (Richter synthesis).

This guide provides engineered workflows to bypass these failure modes.

Module 1: C3-Carboxylic Acid Derivatization (Amide Coupling)

The Issue: Low yield during amide coupling; reaction mixture remains a suspension; recovery of decarboxylated byproduct.

Technical Analysis

The electron-withdrawing nature of the cinnoline ring makes the C3-carboxylate less nucleophilic, while the activated ester (e.g., O-acylisourea) is highly susceptible to hydrolysis. Furthermore, the standard "dissolve then add coupling reagent" workflow fails because the starting material never fully dissolves.

Troubleshooting Protocol

Method A: The "Solubilizing Tail" Approach (Recommended for HATU/EDC)

  • Solvent System: Do not use pure DCM. Use DMF:DCM (1:1) or NMP . If solubility persists as an issue, add 10% Hexafluoroisopropanol (HFIP) . HFIP disrupts peptide-like aggregation and hydrogen bonding.

  • Base: Use DIPEA (Hunig's base) rather than TEA to prevent nucleophilic attack on the active ester.

Method B: The Acid Chloride Route (For Sterically Hindered Amines)

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Critical Warning: Do not heat above 60°C. High heat with thionyl chloride promotes decarboxylation of electron-deficient heteroaromatic acids.

  • Catalyst: DMF (catalytic drops) is required to form the Vilsmeier-Haack intermediate, which is the active chlorinating species.

Visual Workflow: Amide Coupling Decision Tree

AmideCoupling Start Start: 6-Br-Cinnoline-3-COOH SolubilityCheck Check Solubility in DMF/DCM (1:1) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble (Suspension) SolubilityCheck->Insoluble No StandardCoupling Standard Coupling: HATU (1.2 eq) + DIPEA (3 eq) rt, 12h Soluble->StandardCoupling Modifications Add 10% HFIP or Switch to NMP Insoluble->Modifications Modifications->StandardCoupling Solubility Improved AcidChloride Acid Chloride Route: Oxalyl Chloride + cat. DMF DCM, 0°C to rt Modifications->AcidChloride Still Insoluble DecarboxylationWarning WARNING: Keep T < 60°C to prevent decarboxylation AcidChloride->DecarboxylationWarning

Caption: Decision logic for selecting the correct amide coupling conditions based on solubility and thermal stability risks.

Module 2: C6-Bromine Functionalization (Suzuki/Buchwald)

The Issue: Reaction stalls at <20% conversion; black precipitate forms (Pd black); starting material is recovered unreacted.

Technical Analysis

The N1=N2 bond in cinnoline is a potent ligand. Standard catalysts like


 or 

dissociate slowly, allowing the cinnoline nitrogen to bind to the Pd center, forming a stable, inactive complex (Catalyst Poisoning).

The Solution: Use Pre-catalysts with bulky, electron-rich phosphine ligands that sterically crowd out the cinnoline nitrogen.

Optimized Protocol
ParameterStandard (Avoid)Optimized (Recommended) Why?
Catalyst

,

XPhos Pd G3 or Pd(dtbpf)Cl_2 Bulky ligands (XPhos) prevent N-coordination; G3 precatalyst ensures immediate Pd(0) generation.
Base

,


or CsF
Phosphate/Fluoride bases are more soluble in organic media and gentler, reducing hydrolysis risks.
Solvent Toluene/WaterDioxane/Water (4:1) or n-BuOH Higher polarity helps solubilize the "brick dust" cinnoline core.
Temp Reflux (110°C)80°C - 90°C Minimize thermal decarboxylation risk while maintaining reaction kinetics.
Visual Mechanism: Catalyst Poisoning vs. Turnover

SuzukiMechanism cluster_Poison Path A: Catalyst Poisoning (Standard Ligands) cluster_Active Path B: Successful Cycle (Bulky Ligands) Pd_L Pd-L2 DeadComplex Pd-Cinnoline Complex (Inactive) Pd_L->DeadComplex N-Coordination Cinnoline Cinnoline N=N Cinnoline->DeadComplex Pd_XPhos Pd-XPhos OxAdd Oxidative Addition (C6-Br) Pd_XPhos->OxAdd Steric Bulk Blocks N TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Prod Product TransMet->Prod

Caption: Comparison of catalyst deactivation by N-coordination (Path A) versus successful turnover using bulky ligands like XPhos (Path B).

Module 3: Core Stability & Side Reactions
1. Decarboxylation (The "Richter" Risk)
  • Mechanism: Heating cinnoline-3-carboxylic acids in acidic media or high-boiling solvents promotes the loss of

    
    .
    
  • Prevention:

    • Avoid heating >100°C in acidic conditions.

    • If high temperature is required for cross-coupling, convert the acid to an ester (methyl/ethyl) or amide FIRST . The ester/amide is significantly more thermally stable than the free acid.

2. Reductive Ring Opening
  • Risk: Strong reducing agents (e.g.,

    
    ) used to reduce the ester to an alcohol will likely cleave the N=N bond, destroying the cinnoline ring to form a diamine.
    
  • Safe Protocol: Use DIBAL-H at -78°C or

    
     / 
    
    
    
    in EtOH for milder reduction.
Frequently Asked Questions (FAQs)

Q1: My reaction turned black immediately upon adding the catalyst. Is it dead?

  • Diagnosis: This is "Pd black" precipitation. It indicates your ligand is not stabilizing the Palladium effectively, likely due to competition from the cinnoline nitrogens.

  • Fix: Switch to a stronger binding, bulkier ligand (e.g., XPhos , SPhos , or BrettPhos ). Ensure the solvent is thoroughly degassed (sparged with Argon for 20 mins) as oxygen accelerates ligand dissociation.

Q2: Can I use Lithium-Halogen Exchange (n-BuLi) to functionalize the C6 position?

  • Answer: NO.

  • Reasoning: Cinnolines are electron-deficient. n-BuLi will act as a nucleophile and attack the C=N bond (likely at C4) rather than performing the halogen exchange.

  • Alternative: Use iPrMgCl·LiCl (TurboGrignard) at -40°C, but Pd-catalyzed cross-coupling is generally higher yielding and safer.

Q3: How do I purify the product? It streaks on silica.

  • Tip: Cinnoline carboxylic acids are amphoteric.

  • Mobile Phase: Use DCM:MeOH (95:5) with 1% Acetic Acid . The acid suppresses ionization of the carboxylate, sharpening the peak. For amides/esters, use DCM:MeOH with 1% Triethylamine to prevent interaction with silanols.

References
  • BenchChem. (2025).[1][2][3] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. Retrieved from 4[3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 5

  • SciSpace. (2023). The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. (Analogous nitrogen-rich heterocycle coupling strategies). Retrieved from 6

  • Wikipedia. (2025). Cinnoline - Synthesis and Richter Reaction. Retrieved from 7

Sources

Technical Support Center: Deprotection Strategies for 6-Bromocinnoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromocinnoline-3-carboxylic acid derivatives. It addresses common challenges encountered during the crucial deprotection step to yield the final carboxylic acid. The content is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 3-carboxylic acid function on the 6-bromocinnoline scaffold, and why?

A1: The most prevalent protecting groups are simple alkyl esters, such as methyl, ethyl, and tert-butyl esters.

  • Methyl and Ethyl Esters: These are widely used due to their straightforward installation via Fischer esterification from the carboxylic acid and their general stability to a range of reaction conditions, particularly those used for modifying other parts of the molecule (e.g., palladium-catalyzed cross-coupling at the 6-bromo position).[1] Their removal is typically achieved under basic hydrolytic conditions (saponification).

  • Tert-Butyl (Boc) Esters: This group is valuable in complex syntheses requiring orthogonal protecting group strategies. It is stable to the basic conditions used to remove methyl/ethyl esters but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[2] This orthogonality is crucial when other acid-sensitive or base-labile groups are present in the molecule.

Q2: How stable is the 6-bromocinnoline ring system to standard deprotection conditions?

A2: The 6-bromocinnoline core is a relatively robust aromatic system, but certain vulnerabilities should be considered.

  • Acidic Conditions: The cinnoline system, being a diazine, is basic and will be protonated in strong acid. This generally increases its stability towards electrophilic attack but can promote other reactions like hydrolysis.[3] The C-Br bond is typically stable to non-reducing acidic conditions used for Boc deprotection.

  • Basic Conditions: The system is generally stable to common bases like NaOH, KOH, and LiOH used for saponification at or near room temperature. However, the pyridazine ring is inherently electron-deficient, and prolonged exposure to strong bases at high temperatures could potentially lead to side reactions.[4]

  • Reductive Conditions: Care must be taken with conditions that can reduce the N-N bond or cause hydrodebromination. For instance, some forms of catalytic hydrogenation may not be compatible.

Troubleshooting Guide: Ester Hydrolysis (Saponification)

This section addresses specific issues that may arise when converting a methyl or ethyl ester of 6-bromocinnoline-3-carboxylic acid to the final product using basic hydrolysis.

Scenario 1: Incomplete or Slow Reaction

Q: I am hydrolyzing my ethyl 6-bromocinnoline-3-carboxylate with NaOH in a THF/water mixture, but the reaction is very slow or stalls after partial conversion, even after several hours at room temperature. What can I do?

A: This is a common issue often related to poor solubility of the starting material or insufficient reactivity.

Causality & Explanation: Saponification is a biphasic reaction if the ester is not fully dissolved. The rate depends on the concentration of both the ester and the hydroxide ion in the same phase. Steric hindrance around the ester group can also slow down the reaction.

Troubleshooting Steps:

  • Improve Solubility: Add a co-solvent like methanol or ethanol. A common effective system is a mixture of THF:MeOH:H₂O. Methanol can improve the solubility of both the ester and the inorganic base, creating a more homogenous reaction mixture.

  • Increase Temperature: Gently heating the reaction mixture to 40-50°C can significantly increase the rate of hydrolysis. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation.

  • Use a Stronger Base System: While NaOH is standard, lithium hydroxide (LiOH) is often more effective for clean saponifications in THF/water systems, as it has better solubility characteristics.

  • Check Reagent Quality: Ensure your base (NaOH, LiOH) is not old or contaminated with carbonate, which is less effective.

Workflow: Troubleshooting Incomplete Saponification

start Incomplete Saponification Detected solubility Is the ester fully dissolved? start->solubility temp Is the reaction at room temp? solubility->temp Yes add_cosolvent Action: Add MeOH or EtOH as a co-solvent solubility->add_cosolvent No base What base is being used? temp->base Yes heat Action: Heat to 40-50°C Monitor closely temp->heat No outcome_fail Still Incomplete (Consult Specialist) base->outcome_fail LiOH use_lioh Action: Switch to LiOH base->use_lioh NaOH / KOH outcome_success Reaction Complete add_cosolvent->outcome_success heat->outcome_success use_lioh->outcome_success

Caption: A decision tree for troubleshooting incomplete saponification reactions.

Scenario 2: Formation of an Unknown Impurity

Q: My hydrolysis reaction goes to completion, but I observe a significant side product in my LC-MS, with a mass corresponding to the loss of bromine. How can I prevent this debromination?

A: Debromination is a known side reaction for aryl bromides, especially under conditions that can facilitate reductive processes or involve certain catalysts.

Causality & Explanation: While less common with simple base hydrolysis, debromination can occur if the reaction is heated for extended periods or if there are trace metal impurities that can catalyze a reductive debromination process. The electron-deficient nature of the cinnoline ring can make the 6-position susceptible to nucleophilic aromatic substitution, although this is unlikely with hydroxide.

Troubleshooting Steps:

  • Avoid Prolonged Heating: Monitor the reaction frequently. Once the starting material is consumed, immediately proceed with the workup.

  • Use Milder Conditions: Switch to LiOH at room temperature. LiOH is often cited for cleaner, more efficient hydrolyses with fewer side products.[5]

  • Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to a complex product mixture.

  • Purification Strategy: If a small amount of debrominated product is unavoidable, it can often be separated from the desired carboxylic acid by reverse-phase HPLC or careful crystallization.

Data & Protocols
Table 1: Protecting Group Compatibility and Deprotection Conditions
Protecting GroupCommon ReagentsTypical ConditionsCompatibility with 6-Bromocinnoline CorePotential Issues
Methyl (Me) LiOH, NaOH, KOHTHF/MeOH/H₂O, RT to 50°CGoodIncomplete reaction if solubility is low; potential for side reactions if heated excessively.
Ethyl (Et) LiOH, NaOH, KOHTHF/MeOH/H₂O, RT to 50°CGoodSlower hydrolysis than methyl ester; requires slightly longer reaction times or more forcing conditions.
tert-Butyl (tBu) TFA, HClDCM or Dioxane, 0°C to RTExcellentThe tert-butyl cation generated can cause side reactions (alkylation) on electron-rich systems.
Benzyl (Bn) H₂, Pd/CMeOH or EtOAc, RTCautionHigh risk of concurrent debromination at the 6-position via hydrogenolysis. Not recommended.
Experimental Protocols
Protocol 1: Saponification of Methyl/Ethyl 6-Bromocinnoline-3-Carboxylate

This protocol describes a robust method for the hydrolysis of simple alkyl esters using lithium hydroxide.

Materials:

  • Methyl or Ethyl 6-bromocinnoline-3-carboxylate (1.0 eq)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 ratio, ~10 mL per gram of ester).

  • In a separate flask, dissolve LiOH·H₂O (1.5-3.0 eq) in deionized water (~4 mL per gram of ester).

  • Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible (typically 1-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).

  • Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1N HCl. The product should precipitate as a solid.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum to afford the 6-bromocinnoline-3-carboxylic acid.

Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Caption: The mechanism of saponification showing the irreversible final deprotonation step.

Protocol 2: Acidic Deprotection of tert-Butyl 6-Bromocinnoline-3-Carboxylate

This protocol uses trifluoroacetic acid (TFA) for the mild cleavage of a tert-butyl ester.

Materials:

  • tert-Butyl 6-bromocinnoline-3-carboxylate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (~20 mL per gram of ester).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess TFA.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by crystallization or column chromatography.

Mechanism: Acid-Catalyzed t-Butyl Ester Deprotection

Caption: The mechanism for acid-catalyzed removal of a tert-butyl protecting group.

References
  • Georg Thieme Verlag. (n.d.). Product Class 9: Cinnolines. Thieme Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
  • Fedenok, L. G., & Vinogradova, O. V. (2008). Methods for the synthesis of cinnolines (Review).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Zare, A. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • LibreTexts. (2019). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Salomon, C. J. et al. (n.d.). Recent developments in chemical deprotection of ester functional group.

Sources

troubleshooting poor solubility of 6-bromocinnoline-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 6-bromocinnoline-3-carboxylic acid , a critical intermediate in medicinal chemistry. This guide is structured to provide mechanistic insights, practical troubleshooting workflows, and validated protocols.

Executive Summary: The Solubility Paradox

Why is this compound so difficult to work with? Users frequently report that 6-bromocinnoline-3-carboxylic acid is insoluble in standard organic solvents (DCM, THF, Toluene) and sparingly soluble in polar protic solvents (MeOH).

The Mechanistic Cause: The insolubility arises from three synergistic structural factors:

  • Zwitterionic Character: The basic cinnoline nitrogen (N-1 or N-2) can accept a proton from the carboxylic acid, creating a zwitterionic species (

    
    ). This results in a high lattice energy crystal structure that resists solvation in non-polar media.
    
  • 
    -
    
    
    
    Stacking:
    The planar, bicyclic aromatic system facilitates strong intermolecular stacking, further stabilizing the solid state.
  • Intramolecular Hydrogen Bonding: The proximity of the carboxylic acid at C3 to the nitrogen at N2 allows for a pseudo-5-membered ring hydrogen bond, reducing the ability of the carboxyl group to interact with solvent molecules.

Solubility Profiling & Solvent Selection

Quick Reference: Solubility Matrix

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh Disrupts lattice energy; best for cross-couplings.
Acidic Alcohols MeOH +

Moderate Protonation of N prevents zwitterion; esterification proceeds.
Basic Aqueous 1M NaOH,

(aq)
High Forms the carboxylate salt (

), highly soluble in water.
Chlorinated DCM, ChloroformPoor Cannot overcome lattice energy or zwitterionic charges.
Ethers THF, Diethyl EtherPoor Insufficient polarity; poor interaction with ionic centers.

Troubleshooting Guides (Q&A)

Issue 1: "The starting material won't dissolve in my Suzuki coupling solvent (Dioxane/Water)."

Diagnosis: The neutral acid is insoluble in dioxane. While water is present, the pH is likely too low to fully deprotonate the carboxylic acid, leaving the insoluble zwitterion or dimer.

Solution: The "Pre-Salt" Strategy Do not rely on the weak base (e.g.,


) in the Suzuki condition to solubilize the material during the reaction. Form the soluble salt first.
  • Step 1: Suspend the acid in a minimal amount of water.

  • Step 2: Add 1.05 equivalents of NaOH or KOH. The solution should become clear as the carboxylate forms.

  • Step 3: Dilute with your organic co-solvent (Dioxane or DMF) and then add the catalyst and boronic acid.

Issue 2: "I cannot get the esterification to proceed; the solid sits at the bottom of the flask."

Diagnosis: Heterogeneous reaction kinetics. In standard Fischer esterification (MeOH/Acid), the solubility is low, leading to slow kinetics.

Solution: Thionyl Chloride Activation Bypass the equilibrium-driven Fischer method by converting to the highly reactive (and usually more soluble) acid chloride.

  • Protocol: Reflux the acid in neat Thionyl Chloride (

    
    ) with a drop of DMF. Once the solution clears (indicating acid chloride formation), evaporate the 
    
    
    
    and treat the residue with the desired alcohol and a base (e.g.,
    
    
    ).
Issue 3: "My product precipitates as a gummy solid during workup."

Diagnosis: Isoelectric Point Trapping. You are likely acidifying a basic solution. As the pH passes through the isoelectric point (where net charge is zero), the zwitterion precipitates effectively.

Solution: Controlled pH Adjustment

  • Avoid: Rapid dumping of HCl.

  • Do: Slowly adjust pH to ~3-4. If a gum forms, add a small amount of n-Butanol or IPA to the aqueous mixture before acidification. This keeps the neutral organic species solvated long enough to extract or crystallize properly.

Visual Troubleshooting Workflows

Diagram 1: Solubility Optimization Decision Tree

This logic flow guides you to the correct solvent system based on your intended reaction.

SolubilityTree Start Start: 6-Bromocinnoline-3-COOH Insoluble in Reaction Media ReactionType What is the reaction type? Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->Coupling Esterification Esterification / Amidation ReactionType->Esterification CouplingSoln Use Polar Aprotic (DMF/DMSO) OR Pre-form K+ Salt in Water Coupling->CouplingSoln Requires homogeneous soln EstMethod Is acid sensitive? Esterification->EstMethod AcidChloride Route A: Acid Chloride (SOCl2 -> MeOH) EstMethod->AcidChloride No (Robust) Fischer Route B: Suspension (MeOH + H2SO4 Reflux) EstMethod->Fischer Yes (Mild)

Caption: Decision tree for selecting the optimal solvent system based on reaction type.

Diagram 2: "Pre-Salt" Protocol for Suzuki Coupling

A visual guide to the "Pre-Salt" strategy described in Issue 1.

PreSaltProtocol Step1 1. Suspend Acid in Water (5 vol) Step2 2. Add 1.05 eq NaOH (Solution Clears) Step1->Step2 Deprotonation Step3 3. Add Organic Solvent (Dioxane/DMF) Step2->Step3 Homogenization Step4 4. Add Catalyst & Boronic Acid Step3->Step4 Step5 5. Heat to 80°C Step4->Step5 Reaction

Caption: Step-by-step workflow for solubilizing the acid via salt formation prior to catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 6-bromocinnoline-3-carboxylate (Solubility-Optimized)

Use this protocol if direct esterification is too slow due to solubility issues.

  • Activation: To a dry round-bottom flask under

    
    , add 6-bromocinnoline-3-carboxylic acid  (1.0 eq) and anhydrous Thionyl Chloride  (10 vol).
    
  • Catalysis: Add 2 drops of anhydrous DMF .

  • Reflux: Heat to reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: The suspension should turn into a clear, dark solution as the acid chloride forms.

  • Evaporation: Concentrate the mixture to dryness under reduced pressure to remove excess

    
    . Co-evaporate with toluene (2x) to remove traces.
    
  • Esterification: Dissolve the residue in anhydrous DCM (10 vol) and cool to

    
    .
    
  • Addition: Slowly add Methanol (5.0 eq) followed by Triethylamine (2.0 eq).

  • Workup: Stir at RT for 1 hour. Wash with water, dry over

    
    , and concentrate.[1]
    
Protocol B: Heterogeneous Suzuki Coupling

Designed for substrates that are stubborn even in DMF.

  • Mixture: Combine 6-bromocinnoline-3-carboxylic acid (1.0 eq), Boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add a mixture of n-Butanol / Water (3:1 ratio).

    • Note: n-Butanol allows for higher temperatures than MeOH and better solubility for the organic intermediate than pure water.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Degas with Argon and heat to

    
     overnight.
    
  • Purification: Acidify the aqueous layer to pH 4 to precipitate the coupled acid product.

References

  • BenchChem. (2025).[2] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 6-Bromoquinoline-3-carboxylic acid Properties. Retrieved from

  • PubChem. (n.d.).[3] Cinnoline-3-carboxylic acid.[4][5][6] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids and derivatives. Retrieved from

  • ResearchGate. (2025). Solubility of Heteroaromatic Carboxylic Acids. Retrieved from

Sources

Technical Support Center: 6-Bromocinnoline-3-carboxylic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 6-bromocinnoline-3-carboxylic acid . As a Senior Application Scientist, I have curated this guide to address the specific analytical challenges posed by this molecule.

This compound features a cinnoline core (1,2-diazanaphthalene) with an acidic moiety at position 3 and a halogen at position 6. This structural combination creates a "zwitterionic-like" behavior in neutral media and significant thermal instability regarding decarboxylation. Your purity assessment strategy must account for these physicochemical realities.

Property Technical Note
Acidity (pKa) ~2.6 (COOH) and ~2.5 (Cinnoline N-protonation). Requires pH control.
Solubility Low in water/non-polar solvents. High in DMSO and alkaline water .
Critical Risk Thermal Decarboxylation . The 3-COOH group is labile; heating >50°C can generate 6-bromocinnoline.
UV Absorbance Strong absorption at 254 nm and ~320 nm (conjugated system).

Primary Purity Method: RP-HPLC/UHPLC

The most common issue with cinnoline-3-carboxylic acids is peak tailing due to secondary interactions between the basic nitrogen atoms and residual silanols on the column, compounded by the ionization of the carboxylic acid.

Recommended Protocol
  • Column: C18 with end-capping or embedded polar groups (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus).

    • Why? High surface coverage reduces silanol interactions.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Why? Low pH (~2.5) suppresses the ionization of the carboxylic acid (keeping it neutral/protonated) and protonates the cinnoline nitrogens, preventing mixed-mode retention mechanisms that cause tailing.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).

  • Detection: UV at 254 nm.

Standard Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.0595Gradient Ramp
20.0595Wash
20.1955Re-equilibration

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating the purity of your sample, distinguishing between simple assay testing and comprehensive structural validation.

PurityAssessment Start Start: Crude/Purified Sample SolubilityCheck Solubility Check (DMSO-d6 vs MeOH) Start->SolubilityCheck HPLC RP-HPLC (Acidic pH) Purity % (Area) SolubilityCheck->HPLC Dilute in Mobile Phase Decision1 Purity > 95%? HPLC->Decision1 LCMS LC-MS Analysis (Identify Impurities) Decision1->LCMS No (Investigate) NMR 1H-NMR (DMSO-d6) Structural ID & Solvents Decision1->NMR Yes (Confirm Structure) ImpurityID Check for: 1. 6-Bromocinnoline (Decarboxylation) 2. Starting Material (Aniline deriv.) LCMS->ImpurityID FinalReport Generate CoA NMR->FinalReport ImpurityID->Start Re-purify

Figure 1: Decision matrix for the analytical characterization of 6-bromocinnoline-3-carboxylic acid.

Troubleshooting & FAQs

Category 1: HPLC Anomalies

Q: My main peak is splitting or showing a "shoulder." Is this an isomer?

  • Diagnosis: This is likely pH mismatch . At pH values near the pKa (approx 2.6–3.0), the molecule exists in equilibrium between its ionized (carboxylate) and neutral forms. These two forms interact differently with the C18 stationary phase, causing peak splitting.

  • Solution: Lower the pH of your mobile phase. Switch from 0.1% Formic Acid (pH ~2.7) to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or use a Phosphate buffer at pH 2.0. This forces the molecule entirely into the protonated state.

Q: I see a new impurity peak appearing over time in my autosampler vials.

  • Diagnosis: This is likely 6-bromocinnoline , resulting from spontaneous decarboxylation.

  • Mechanism: R-COOH -> R-H + CO2

  • Solution:

    • Keep autosampler temperature at 4°C .

    • Avoid dissolving the sample in pure DMSO if it will sit for days; use a Water/MeCN mixture if possible.

    • Check if your drying process (oven/rotovap) was too hot (>50°C).

Category 2: Solubility & Sample Prep

Q: The sample won't dissolve in the Mobile Phase (Water/MeCN).

  • Diagnosis: The free acid form is poorly soluble in water.

  • Solution: Dissolve the sample initially in a small volume of DMSO (dimethyl sulfoxide), then dilute with the initial mobile phase. Ensure the final DMSO concentration injected is <5% to prevent solvent effects on the peak shape.

Category 3: Mass Spectrometry (LC-MS)

Q: I am not seeing the molecular ion [M+H]+ (m/z ~253/255) in positive mode.

  • Diagnosis: Carboxylic acids often ionize poorly in positive ESI.

  • Solution:

    • Switch to Negative Mode (ESI-): Look for [M-H]- (m/z ~251/253). The carboxylic acid deprotonates easily.

    • Check Adducts: In positive mode, look for sodium adducts [M+Na]+ (m/z ~275/277) if buffers were used.

Impurity Profiling Guide

Use this table to identify peaks in your chromatogram based on relative retention times (RRT).

Impurity NameOriginRRT (Approx)Detection (MS)
6-Bromocinnoline Degradant (Decarboxylation)> 1.0 (Less Polar)[M+H] = 209/211
Starting Aniline Synthesis Precursor< 1.0 (More Polar)Varies
Inorganic Salts Synthesis By-product~0.0 (Void Volume)N/A (UV only)

Advanced Troubleshooting Logic (Graphviz)

Use this flow to diagnose peak shape issues specifically.

HPLCTroubleshooting Issue Peak Shape Issue Tailing Tailing (As > 1.2) Issue->Tailing Fronting Fronting (As < 0.9) Issue->Fronting Silanol Silanol Interaction Tailing->Silanol Overload Column Overload Fronting->Overload SolventMismatch Strong Solvent Effect Fronting->SolventMismatch Fix1 Add TFA or Increase Buffer Conc. Silanol->Fix1 Fix2 Dilute Sample or Inject Less Overload->Fix2 Fix3 Match Diluent to Mobile Phase A SolventMismatch->Fix3

Figure 2: Diagnostic flow for resolving HPLC peak shape anomalies.

References

  • Richter Cinnoline Synthesis & Decarboxylation

    • Title: "Cinnolines.[1][2][3][4] Part I. Some derivatives of 4-hydroxycinnoline-3-carboxylic acid"

    • Source: Journal of the Chemical Society (Researched via general cinnoline synthesis liter
    • Context: Establishes the thermal instability of the 3-COOH group in cinnolines.
    • Link: (Serves as a proxy for the foundational Richter reaction texts).

  • HPLC of Acidic Heterocycles

    • Title: "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column"
    • Source: SIELC Technologies
    • Context: Provides the basis for using acidic mobile phases (Formic/Phosphoric acid)
    • Link:

  • Solubility & Properties

    • Title: "6-Bromoquinoline-3-carboxylic acid Properties" (Analogous structure)[5][6]

    • Source: Sigma-Aldrich / Merck
    • Context: Used to infer solubility profiles (DMSO soluble, water insoluble) and handling precautions.
    • Link:

Note: Specific peer-reviewed monographs for "6-bromocinnoline-3-carboxylic acid" are rare in open literature; protocols here are derived from authoritative methods for the homologous quinoline and cinnoline class.

Sources

preventing decomposition of 6-bromocinnoline-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromocinnoline-3-carboxylic Acid Stability Guide

Executive Summary

6-Bromocinnoline-3-carboxylic acid is a valuable but fragile heterocyclic scaffold. Its instability arises from two competing electronic forces: the electron-deficiency of the diazanaphthalene (cinnoline) ring and the inductive effect of the 6-bromo substituent. Decomposition typically manifests via thermal decarboxylation or reductive cleavage of the N=N bond .

This guide provides a mechanistic understanding of these failure modes and actionable protocols to prevent them.

Module 1: Thermal Stability & Decarboxylation

The Issue: The most common mode of failure is spontaneous decarboxylation. Cinnoline-3-carboxylic acids are structurally predisposed to lose CO₂ because the diazanaphthalene ring acts as an electron sink, stabilizing the transition state similar to


-keto acids.

Mechanism of Failure: The reaction proceeds through a cyclic transition state, often facilitated by a zwitterionic intermediate. The 6-bromo substituent (electron-withdrawing) decreases the electron density on the ring, slightly increasing the acidity of the carboxyl group and potentially lowering the activation energy for decarboxylation compared to the parent cinnoline.

Visualization: Decarboxylation Pathway

Decarboxylation Start 6-Bromocinnoline- 3-carboxylic acid Heat Thermal Energy (>100°C) Start->Heat Activation TS Cyclic Transition State Heat->TS Proton Transfer Product 6-Bromocinnoline (Decarboxylated) TS->Product Irreversible Loss Gas CO2 (Gas) TS->Gas

Caption: Thermal decarboxylation pathway driven by ring electronics. Avoid temperatures >100°C.

Prevention Protocol:

ParameterCritical LimitRecommendation
Temperature < 80°C Maintain reaction temperature below 80°C. If higher temperatures are required (e.g., for Suzuki coupling), protect the acid as an ester (methyl or ethyl) first.
Solvent Aprotic Avoid high-boiling protic solvents (e.g., DMSO, water) at high heat, which facilitate proton transfer in the transition state. Use THF or DCM.
Catalyst Lewis Acids Avoid strong Lewis acids which can coordinate to the carboxylate and lower the decarboxylation barrier.

Module 2: Chemical Compatibility (N=N Bond Integrity)

The Issue: The Cinnoline ring contains an internal azo (


) linkage. This bond is susceptible to reduction and nucleophilic attack. The 6-bromo group further polarizes the ring, making the C4 position highly electrophilic.

Troubleshooting Guide:

  • Avoid Strong Reducing Agents:

    • Risk: Reagents like

      
      , 
      
      
      
      , or catalytic hydrogenation (
      
      
      ) will reduce the N=N bond to a dihydrocinnoline or cleave it entirely to form an amino-cinnoline derivative.
    • Safe Alternative: For functional group transformations elsewhere on the molecule, use selective reagents like

      
       (at low temp) or chemoselective cross-couplings.
      
  • Nucleophilic Attack at C4:

    • Risk: Strong nucleophiles (Grignard reagents, organolithiums) will attack the C4 position (para to the N1 nitrogen) rather than deprotonating the acid, leading to ring addition or ring-opening.

    • Safe Alternative: Use sterically hindered bases (e.g., LiHMDS, LDA) if deprotonation is needed, or protect the C4 position if possible.

Visualization: Reaction Condition Decision Tree

ReactionLogic Start Planned Reaction CheckTemp Is Temperature > 80°C? Start->CheckTemp CheckRed Is it a Reduction? CheckTemp->CheckRed No Esterify MANDATORY: Convert to Ester first CheckTemp->Esterify Yes Proceed1 Proceed with Caution CheckRed->Proceed1 None (Coupling/Sub) Stop STOP: Ring Cleavage Risk CheckRed->Stop Strong (H2/Pd, Zn/HCl) SafeRed Use Mild Hydrides (e.g., NaBH4 < 0°C) CheckRed->SafeRed Weak/Selective Esterify->CheckRed

Caption: Decision logic for selecting safe reaction conditions to preserve the cinnoline core.

Module 3: Workup & Purification Protocols

The Issue: Cinnolines can undergo ring contraction or opening under strongly basic conditions (Bamberger-type rearrangements). Conversely, the carboxylic acid moiety can trap impurities if not acidified correctly.

Optimized Workup Protocol:

  • Quenching: Quench reactions at

    
    .
    
  • pH Control:

    • Do NOT use strong bases (

      
      , 
      
      
      
      ) > 1M for extraction.
    • Recommended: Use saturated

      
       (pH ~8.5) to solubilize the acid as its salt.
      
  • Acidification:

    • Precipitate the product by adjusting pH to 3–4 using

      
       or citric acid.
      
    • Warning: Do not go below pH 1, as protonation of the cinnoline nitrogens can increase water solubility, leading to yield loss.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling on the 6-bromo position without protecting the carboxylic acid? A: It is risky. Suzuki couplings typically require heat (


) and base. The combination of heat and base can trigger decarboxylation.[1]
  • Recommendation: Methylate the acid to form methyl 6-bromocinnoline-3-carboxylate first. Perform the Suzuki coupling, then hydrolyze the ester with

    
     in 
    
    
    
    at room temperature.

Q2: I see a color change from yellow to deep red during my reaction. Is this decomposition? A: Likely, yes. Cinnoline derivatives are typically pale yellow.[2] A deep red or brown color often indicates ring opening (formation of azo-dyes) or polymerization. Check LCMS immediately for the loss of the parent mass (


 indicates decarboxylation).

Q3: How do I store 6-bromocinnoline-3-carboxylic acid long-term? A: Store at


 under an inert atmosphere (Argon/Nitrogen). Protect from light. Ensure the container is strictly anhydrous, as moisture can facilitate slow decarboxylation over months.

References

  • Richter Cinnoline Synthesis & Stability

    • Source: "Cinnolines. I. The Richter Synthesis."[2][3] Journal of the Chemical Society.

    • Context: Establishes the fundamental instability of cinnoline-3-carboxylic acids and the decarboxylation pathway used in the synthesis of the parent heterocycle.
    • Link: (Referencing Richter's original work).

  • Heterocyclic Chemistry of Cinnolines

    • Source: Comprehensive Heterocyclic Chemistry II, Vol 6.
    • Context: Detailed mechanisms of nucleophilic attack
    • Link:

  • Decarboxylation Mechanisms

    • Source: "Decarboxylation of Heteroarom
    • Context: Explains the electronic driving forces (zwitterionic intermediates) that make electron-deficient rings like cinnoline prone to CO2 loss.
    • Link:

  • 6-Bromoquinoline-3-carboxylic acid (Analogous Chemistry)

    • Source: BenchChem Technical Guide.
    • Context: Provides analogous reaction conditions for the 6-bromo-heteroaromatic acid scaffold, supporting the esterification str
    • Link:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-bromocinnoline-3-carboxylic acid and 6-bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, the quinoline and cinnoline scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3][4] This guide provides a detailed comparative analysis of the reactivity of two key heterocyclic building blocks: 6-bromocinnoline-3-carboxylic acid and 6-bromoquinoline-3-carboxylic acid. We will explore the intrinsic electronic differences between the cinnoline and quinoline ring systems and how these differences translate to their reactivity in common synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in the synthesis of novel molecular entities.

Introduction: Structural and Electronic Overview

At first glance, 6-bromoquinoline-3-carboxylic acid and 6-bromocinnoline-3-carboxylic acid share a high degree of structural similarity. Both possess a bromo-substituent at the 6-position, a versatile handle for chemical modification, and a carboxylic acid at the 3-position, which can be derivatized or influence the molecule's physicochemical properties.[5][6] However, the presence of an additional nitrogen atom at the 2-position in the cinnoline ring introduces a significant electronic perturbation, profoundly influencing its chemical reactivity.

The cinnoline system is an isosteric relative of quinoline and isoquinoline.[4] This additional nitrogen atom in the cinnoline ring acts as a strong electron-withdrawing group, which has a cascading effect on the electron density of the entire aromatic system. This electronic distinction is the cornerstone of the differing reactivities we will explore.

Nucleophilic Aromatic Substitution (SNA_r): A Tale of Two Reactivities

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[7][8] For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups.[9][10][11][12]

Theoretical Underpinnings

The reactivity of aryl halides in SNA_r reactions is directly proportional to the degree of electron deficiency in the aromatic ring. The presence of electron-withdrawing groups stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[10][11]

In the case of our two compounds of interest, the cinnoline ring, with its two nitrogen atoms, is inherently more electron-deficient than the quinoline ring. This suggests that 6-bromocinnoline-3-carboxylic acid will be significantly more susceptible to nucleophilic attack than its quinoline counterpart.

Experimental Protocol: Comparative SNA_r with Morpholine

To empirically validate this hypothesis, a comparative experiment can be conducted using morpholine as the nucleophile.

Objective: To compare the rate of nucleophilic aromatic substitution of 6-bromocinnoline-3-carboxylic acid and 6-bromoquinoline-3-carboxylic acid with morpholine.

Materials:

  • 6-bromocinnoline-3-carboxylic acid

  • 6-bromoquinoline-3-carboxylic acid[13][14]

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vials

  • Heating block

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS system for reaction monitoring

Procedure:

  • In separate, labeled reaction vials, add 6-bromocinnoline-3-carboxylic acid (1.0 eq) and 6-bromoquinoline-3-carboxylic acid (1.0 eq).

  • To each vial, add potassium carbonate (2.0 eq) and anhydrous DMF (5 mL).

  • Add morpholine (1.5 eq) to each vial.

  • Seal the vials and place them in a pre-heated heating block at 100 °C.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC and LC-MS.

Expected Results and Discussion

It is anticipated that the reaction with 6-bromocinnoline-3-carboxylic acid will proceed at a significantly faster rate than the reaction with 6-bromoquinoline-3-carboxylic acid. This is a direct consequence of the enhanced electrophilicity of the C-6 position in the cinnoline ring due to the cumulative electron-withdrawing effect of the two nitrogen atoms. The quinoline ring, being less electron-deficient, will require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable conversion.

Diagram: SNA_r Workflow

SNAr_Workflow cluster_reactants Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Conditions cluster_analysis Analysis cinnoline 6-bromocinnoline-3-carboxylic acid reagents Morpholine, K₂CO₃, DMF cinnoline->reagents Add quinoline 6-bromoquinoline-3-carboxylic acid quinoline->reagents Add heat 100 °C reagents->heat Heat monitoring TLC & LC-MS Monitoring heat->monitoring Monitor Progress

Caption: Workflow for the comparative SNA_r experiment.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in drug discovery.[5][15][16][17] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with a halide or triflate.[17]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The ease of this step is influenced by the electron density of the aryl halide; more electron-deficient aryl halides tend to undergo oxidative addition more readily.

Given the electron-withdrawing nature of the cinnoline ring system compared to the quinoline ring, it is plausible that 6-bromocinnoline-3-carboxylic acid may exhibit different reactivity in Suzuki-Miyaura coupling reactions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of the Suzuki-Miyaura coupling of 6-bromocinnoline-3-carboxylic acid and 6-bromoquinoline-3-carboxylic acid with phenylboronic acid.

Materials:

  • 6-bromocinnoline-3-carboxylic acid

  • 6-bromoquinoline-3-carboxylic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Reaction tubes

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block

  • LC-MS system for reaction monitoring

Procedure:

  • In separate, labeled reaction tubes, add 6-bromocinnoline-3-carboxylic acid (1.0 eq) and 6-bromoquinoline-3-carboxylic acid (1.0 eq).

  • To each tube, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add the 1,4-dioxane/water solvent mixture to each tube.

  • Degas the mixtures by bubbling with nitrogen or argon for 15 minutes.

  • Seal the tubes and place them in a pre-heated heating block at 90 °C.

  • Monitor the reactions by LC-MS to determine the yield of the coupled product over time.

Anticipated Outcomes and Discussion

While both substrates are expected to undergo the Suzuki-Miyaura coupling, subtle differences in reaction kinetics and overall yield may be observed. The more electron-deficient nature of the 6-bromocinnoline-3-carboxylic acid could potentially lead to a faster rate of oxidative addition. However, the presence of two nitrogen atoms in the cinnoline ring could also lead to catalyst inhibition through coordination with the palladium center. Therefore, the overall efficiency will be a balance of these competing effects. Careful monitoring of the reaction progress will be crucial to delineate these differences.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)L₂-Ar' Transmetal->PdIIAr ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group in both molecules can undergo a variety of transformations, such as esterification and amidation.[18] The acidity of the carboxylic acid, and therefore its reactivity in certain base-mediated reactions, can be influenced by the electronic nature of the aromatic ring to which it is attached.

Acidity (pKa) Considerations

The electron-withdrawing nature of the aromatic ring system can influence the pKa of the carboxylic acid. A more electron-withdrawing ring will stabilize the carboxylate anion, resulting in a lower pKa (stronger acid). Consequently, it is expected that 6-bromocinnoline-3-carboxylic acid will be a slightly stronger acid than 6-bromoquinoline-3-carboxylic acid. While dedicated pKa measurements would be required for definitive confirmation, this has implications for reaction conditions, particularly in base-sensitive transformations.

Comparative Data Summary
Property6-bromocinnoline-3-carboxylic acid6-bromoquinoline-3-carboxylic acidRationale for Difference
SNA_r Reactivity HigherLowerThe two nitrogen atoms in the cinnoline ring create a more electron-deficient system, activating the C-Br bond for nucleophilic attack.
Suzuki Coupling Potentially faster oxidative addition, but possible catalyst inhibition.Standard reactivity.The electron-deficient nature of the cinnoline may facilitate oxidative addition, but the nitrogen atoms could also coordinate to the palladium catalyst.
Acidity (pKa) Expected to be lower (more acidic).Expected to be higher (less acidic).The greater electron-withdrawing character of the cinnoline ring stabilizes the carboxylate anion.

Conclusion

These fundamental differences in reactivity provide a powerful tool for synthetic chemists. By understanding and leveraging these properties, researchers can strategically design and execute synthetic routes to access a diverse range of novel chemical entities for drug discovery and development. The choice between these two valuable building blocks will ultimately depend on the specific synthetic transformation and the desired electronic properties of the final target molecule.

References

  • Benchchem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • Davis, L. L., & Brower, K. R. (1970). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society, 92(8), 2417–2421.
  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wikipedia. (n.d.).
  • PubMed. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Pharmazie, 56(6), 501–505.
  • Ind. J. Pharm. Edu. Res. (2025).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9).
  • PubMed. (2021).
  • IJARIIT. (n.d.). A concise review on cinnoline and its biological activities.
  • BYJU'S. (2022, February 28).
  • ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromoquinoline-3-carboxylic acid | CAS 798545-30-9.
  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • PubMed Central. (2016, October 18).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed Central. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
  • PubChemLite. (n.d.). 6-bromoquinoline-3-carboxylic acid (C10H6BrNO2).
  • Sigma-Aldrich. (n.d.). 6-bromoquinoline-3-carboxylic acid | 798545-30-9.
  • ResearchGate. (n.d.). (PDF)
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubChem. (n.d.). Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971.
  • Semantic Scholar. (n.d.). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Benchchem. (n.d.).
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Comparative Biological Activity: 6-Bromocinnoline-3-Carboxylic Acid vs. 6-Bromoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on bioisosteric replacement to optimize pharmacokinetic and pharmacodynamic profiles, understanding the subtle electronic and structural shifts between heterocyclic scaffolds is paramount. This guide provides an objective, in-depth comparison of 6-bromocinnoline-3-carboxylic acid and its bioisostere, 6-bromoquinoline-3-carboxylic acid .

By replacing a single methine (-CH=) group in the quinoline ring with a nitrogen atom to form the cinnoline (1,2-benzodiazine) core, researchers fundamentally alter the molecule's dipole moment, hydrogen-bonding capacity, and pKa. Here, we dissect how these structural nuances dictate their divergent biological activities, supported by mechanistic rationales and validated experimental workflows.

Structural Causality and Physicochemical Divergence

Both compounds share a 6-bromo substituent and a 3-carboxylic acid moiety. The 6-bromo group acts as an electron-withdrawing group (EWG) that enhances lipophilicity (LogP) and metabolic stability by blocking oxidative sites. The 3-carboxylic acid is the primary pharmacophore, critical for target binding and determining the molecule's ionization state in physiological environments.

However, the core scaffolds drive their distinct biological targeting:

  • 6-Bromoquinoline-3-carboxylic acid (1-benzazine core): The single nitrogen in the quinoline ring results in a specific pKa profile. In acidic environments, the carboxylic acid remains predominantly unionized, making the molecule highly lipophilic. This allows for selective membrane permeation into acidic tissues[1].

  • 6-Bromocinnoline-3-carboxylic acid (1,2-benzodiazine core): The adjacent nitrogen atoms create a strong localized dipole and provide an additional hydrogen-bond acceptor. This structural motif is highly effective at mimicking nucleotide structures, allowing it to intercalate or bind tightly within the active sites of bacterial enzymes[2].

Quantitative Data Comparison
Property / Feature6-Bromoquinoline-3-carboxylic acid6-Bromocinnoline-3-carboxylic acid
CAS Number 798545-30-959208-90-1
Molecular Formula C₁₀H₆BrNO₂C₉H₅BrN₂O₂
Core Structure 1-Benzazine1,2-Benzodiazine
Primary Bioactivity Antiproliferative, Anti-parasiticAntibacterial, Anti-inflammatory
Key Mechanism pH-dependent cellular accumulationEnzyme inhibition (e.g., DNA Gyrase)
Electronic Profile Lower dipole, higher lipophilicityHigh dipole, extra H-bond acceptor

Mechanistic Pathways & Biological Activity

The Quinoline Analogue: pH-Dependent Antiproliferative Targeting

Quinoline-3-carboxylic acid derivatives have gained significant traction as highly selective antiproliferative agents[1]. The causality behind their selectivity lies in the Warburg effect , which renders the tumor microenvironment highly acidic (pH ~6.5) compared to healthy tissue (pH ~7.4).

At an acidic pH, 6-bromoquinoline-3-carboxylic acid shifts toward its unionized (nonpolar) form. This increases its partition coefficient, driving rapid passive diffusion across the cancer cell membrane. Once inside the slightly more alkaline cytosol, the compound ionizes and becomes trapped—a phenomenon known as ion trapping—leading to targeted cytotoxicity with minimal distribution in non-cancerous cells[1]. Additionally, these derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis[3].

The Cinnoline Analogue: Antibacterial and Anti-inflammatory Action

Cinnoline-3-carboxylic acids are the foundational pharmacophore for several synthetic antibacterial agents (most notably cinoxacin, a 4-oxo derivative)[2][4]. The 6-bromocinnoline-3-carboxylic acid scaffold exhibits its biological activity by targeting bacterial DNA gyrase and topoisomerase IV. The N-N bond in the cinnoline core acts as a critical hydrogen-bond acceptor that coordinates with water molecules and metal ions within the enzyme's DNA cleavage complex, halting bacterial replication[4].

Furthermore, halogenated cinnoline derivatives (specifically bromo- and chloro-substituted) have demonstrated significant anti-inflammatory properties, effectively reducing carrageenan-induced edema in in vivo models by modulating inflammatory cytokine pathways[5][6].

G cluster_0 6-Bromoquinoline-3-carboxylic acid cluster_1 6-Bromocinnoline-3-carboxylic acid Q_Core Quinoline Scaffold (Lipophilic, pKa ~4.5) Q_Env Acidic Tumor Microenvironment (pH < 6.8) Q_Core->Q_Env Q_Uptake Unionized State Enhanced Cellular Uptake Q_Env->Q_Uptake Q_Target Antiproliferative Target (Selective Cytotoxicity) Q_Uptake->Q_Target C_Core Cinnoline Scaffold (1,2-Diazine, High Dipole) C_Bind DNA Gyrase / Topo IV Binding Pocket C_Core->C_Bind C_Inhib Enzyme Inhibition (DNA Cleavage Complex) C_Bind->C_Inhib C_Target Antibacterial Action (Gram-negative focus) C_Inhib->C_Target

Caption: Mechanistic divergence of quinoline vs. cinnoline scaffolds in biological systems.

Experimental Methodologies

To objectively compare these compounds, the experimental design must isolate their specific mechanisms of action. The following self-validating protocols are designed to test the pH-dependent selectivity of the quinoline analogue and the antimicrobial efficacy of the cinnoline analogue.

Protocol A: pH-Dependent In Vitro Antiproliferative Assay (Quinoline Focus)

Purpose: To validate the hypothesis that the quinoline analogue exhibits enhanced cellular uptake and cytotoxicity in acidic microenvironments mimicking tumor tissues.

  • Cell Culture Preparation: Seed MCF-7 (breast cancer) and HEK293 (healthy embryonic kidney) cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Media pH Adjustment: Prepare two sets of DMEM media. Adjust Set A to pH 6.5 (mimicking the tumor microenvironment) using dilute HCl. Adjust Set B to pH 7.4 (physiological pH).

  • Compound Treatment: Dissolve 6-bromoquinoline-3-carboxylic acid in DMSO (final DMSO concentration < 0.5%). Treat both cell lines with a concentration gradient (0.1 μM to 100 μM) in both pH 6.5 and pH 7.4 media.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Readout: Solubilize the formazan crystals with 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values. Self-Validation Check: The IC₅₀ for MCF-7 cells in pH 6.5 media should be significantly lower than in pH 7.4 media, confirming the unionized-absorption mechanism[1].

Protocol B: Broth Microdilution MIC Assay (Cinnoline Focus)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the cinnoline analogue against Gram-negative pathogens.

  • Inoculum Preparation: Cultivate Escherichia coli (ATCC 25922) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in MH broth.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 6-bromocinnoline-3-carboxylic acid (ranging from 128 μg/mL to 0.25 μg/mL) in MH broth.

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well (final volume 100 μL/well). Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18–20 hours.

  • Readout: Visually inspect for turbidity and measure Optical Density (OD) at 600 nm. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC against standard cinoxacin controls to validate the pharmacophoric contribution of the 6-bromo substitution[2][4].

Workflow Start Compound Preparation (6-Br-Quinoline & 6-Br-Cinnoline) Split1 In Vitro Assay Selection Start->Split1 Assay1 Antiproliferative Assay (MCF-7 / HEK293) Split1->Assay1 Assay2 Antimicrobial MIC Assay (E. coli / P. aeruginosa) Split1->Assay2 pH_Adjust Media pH Adjustment (pH 6.5 vs 7.4) Assay1->pH_Adjust Broth Broth Microdilution (CLSI Guidelines) Assay2->Broth Read1 MTT Viability Readout (Absorbance 570 nm) pH_Adjust->Read1 Read2 Optical Density Readout (Absorbance 600 nm) Broth->Read2

Caption: Parallel experimental workflow for evaluating antiproliferative and antimicrobial activities.

Conclusion

While 6-bromoquinoline-3-carboxylic acid and 6-bromocinnoline-3-carboxylic acid are nearly identical in molecular weight and halogenation, the bioisosteric substitution of the core ring dictates their application. The quinoline scaffold leverages its specific pKa for targeted antiproliferative accumulation in acidic tumor environments. Conversely, the cinnoline scaffold utilizes its unique dipole and hydrogen-bonding geometry to act as a potent antimicrobial and anti-inflammatory agent. Selecting between these scaffolds requires a precise understanding of the desired biological target and the physicochemical environment of the binding site.

References

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed. National Institutes of Health (NIH).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed. National Institutes of Health (NIH).
  • A Comprehensive Review On Cinnoline Derivatives. PNR Journal.
  • Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal.
  • Cinnoline Derivatives with Biological Activity. ResearchGate.
  • Compound 64716, a new synthetic antibacterial agent - PubMed. National Institutes of Health (NIH).

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in vitro assay results for compounds derived from 6-bromocinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Cinnoline Derivatives

A Comparative Analysis of Bioactivity for a Privileged Heterocyclic Scaffold

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro assay results for compounds derived from the cinnoline scaffold. While the initial focus was on derivatives of 6-bromocinnoline-3-carboxylic acid, a broader survey of the literature reveals a wide array of substituted cinnolines with significant therapeutic potential. This guide synthesizes findings from across the cinnoline class, offering a comparative look at their performance in various biological assays and providing the detailed methodologies required to replicate and expand upon these pivotal experiments.

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The functionalization at different positions of the cinnoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making it a versatile core for drug discovery.[2]

Comparative Analysis of In Vitro Biological Activities

Compounds derived from the cinnoline scaffold have demonstrated efficacy across several key therapeutic areas. The primary activities reported in the literature are antimicrobial, cytotoxic (anticancer), and anti-inflammatory effects.

Antimicrobial Activity

Cinnoline derivatives have shown significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] Halogen-substituted derivatives, in particular, have been noted for their potent antimicrobial effects.[5] The proposed mechanism for some of these compounds, such as the derivative Cinoxacin, is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[6]

Anticancer and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of cinnoline derivatives. These compounds have been shown to inhibit the proliferation of various human tumor cell lines, including breast cancer (MCF-7), epidermoid carcinoma (KB), and hepatoma (Hep-G2).[1][7][8] The mechanisms underlying this cytotoxicity are diverse and include the inhibition of key enzymes involved in cell growth and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase I.[7] Some derivatives have also been found to induce apoptosis and cause cell cycle arrest in cancer cells.[7]

Anti-inflammatory Activity

Certain cinnoline derivatives have been identified as potent anti-inflammatory agents.[6][9] Some compounds have been designed as dual anti-inflammatory and antibacterial agents, targeting key enzymes like cyclooxygenases (COXs) while also combating bacterial infections that can be a source of inflammation.[6]

In Vitro Assay Data for Cinnoline Derivatives

The following table summarizes representative in vitro data for various cinnoline derivatives as reported in the scientific literature. This allows for a comparative assessment of their potency across different biological targets.

Compound ClassAssay TypeTargetKey ResultsReference
Substituted Cinnoline SulphonamidesDisk DiffusionE. coli, S. aureus, C. albicansModerate to good antibacterial and antifungal activity. Halogenated derivatives (Bromo, Chloro) were most potent.[5]
Pyrazolo[4,3-c]cinnolinesAntibacterial AssayE. coli, P. aeruginosa, S. aureusCompound 4i showed significant antibacterial property.[6]
Pyrazolo[4,3-c]cinnolinesAnti-inflammatoryCOX-2 EnzymeCompounds 4d and 4l showed promising activity with reduced ulcerogenic risk compared to naproxen.[6]
4-Aminocinnoline-3-carboxamidesAntimicrobial AssayB. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansMIC values in the range of 12.5–50 µg/mL.[1]
TriazepinocinnolinesCytotoxicity Assay (MTT)MCF-7 (Breast Cancer)Compound 7 showed outstanding activity with an IC50 of 0.049 µM.[7]
TriazepinocinnolinesKinase InhibitionEGFR Tyrosine KinaseCompound 7 exhibited potent inhibition with an IC50 of 0.22 µM.[7]
Dihydrobenzo[h]cinnolinesCytotoxicity AssayKB, Hep-G2Nine compounds showed IC50 values below 5 µM. A 4-NO2C6H4 substituted derivative was most promising (IC50 = 0.56 µM).[1]
Cinnoline Library CompoundsAntitubercular AssayM. tuberculosis H37RvCompounds 11 and 12 showed potent activity with MICs of 12.5 µg/mL.[10]

Key Experimental Protocols & Workflows

The reliability of in vitro data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays used to evaluate cinnoline derivatives.

Workflow for Preliminary Cytotoxicity Screening

The following diagram illustrates a standard workflow for assessing the cytotoxic potential of novel compounds.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis plate_cells Seed Cancer Cells in 96-well Plates incubate_24h Incubate for 24h (Allow Adhesion) plate_cells->incubate_24h add_compounds Treat Cells with Compounds & Controls incubate_24h->add_compounds prep_compounds Prepare Serial Dilutions of Cinnoline Derivatives prep_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent (Incubate 2-4h) incubate_48h->add_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability vs. Control read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare a series of concentrations for each test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or the vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a further 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][10]

Causality: This assay determines the potency of a compound by identifying the point at which it is sufficiently concentrated to halt bacterial replication.

Methodology:

  • Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for rational drug design. Many cinnoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.

EGFR Tyrosine Kinase Inhibition Pathway

The diagram below illustrates the simplified signaling cascade initiated by the Epidermal Growth Factor Receptor (EGFR) and how cinnoline-based inhibitors can block this pathway, preventing downstream effects that lead to cell proliferation and survival.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Cinnoline_I Cinnoline Inhibitor Cinnoline_I->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by a cinnoline derivative.

By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these inhibitors prevent the autophosphorylation required for receptor activation. This blockade halts the downstream RAS-RAF-MEK-ERK signaling cascade, ultimately suppressing the signals that drive cancer cell proliferation and survival.[7]

Conclusion and Future Directions

The cinnoline scaffold is a demonstrably versatile and potent core for the development of novel therapeutic agents. The in vitro data clearly indicate that derivatives of this class possess significant antibacterial, antifungal, and anticancer properties. The most promising compounds often feature halogen substitutions for antimicrobial activity and complex heterocyclic additions for anticancer efficacy.

Future research should focus on elucidating structure-activity relationships (SAR) more precisely to optimize potency and selectivity. Exploring dual-action compounds, such as those with combined anti-inflammatory and antimicrobial effects, represents a promising avenue for addressing complex diseases. Further investigation into the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds from in vitro validation to preclinical and clinical development.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2025).
  • Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Synthesis and characterization of some new cinnoline derivatives for its biological iterest. (2018).
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). Molecules.
  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). Journal of Chemical and Pharmaceutical Research.
  • A Comparative Analysis of the Biological Activity of Cinnoline Isomers. (n.d.). BenchChem.
  • Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. (n.d.). PubMed.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV

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Safety Operating Guide

Personal protective equipment for handling 6-bromocinnoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmaceutical intermediates requires more than just reading a safety data sheet; it requires a mechanistic understanding of the chemical’s behavior to implement self-validating safety protocols. 6-Bromocinnoline-3-carboxylic acid (CAS: 59208-90-1) is a highly specialized halogenated nitrogen heterocycle frequently utilized as a privileged scaffold in medicinal chemistry and kinase inhibitor drug development[1].

Due to its electrophilic bromo-cinnoline core and acidic moiety, the compound presents specific acute hazards. This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound.

Hazard Profile & Mechanistic Causality

To implement an effective safety protocol, one must understand the molecular basis of the compound's hazards. The GHS classification dictates strict adherence to precautionary statements to prevent acute exposure[1].

Table 1: Quantitative GHS Hazard Data for 6-Bromocinnoline-3-carboxylic acid

Property / ClassificationData / CodeDescription
CAS Number 59208-90-1Unique chemical identifier
Molecular Weight 253.05 g/mol C9H5BrN2O2
Signal Word WarningIndicates moderate to high acute risk
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage H319Causes serious eye irritation
STOT (Single Exposure) H335May cause respiratory irritation

The Causality of the Hazard: The hazards associated with this compound are directly linked to its molecular structure. The lipophilicity introduced by the bromine atom at the C6 position enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin). Once absorbed or dissolved in the moisture of the respiratory tract or eyes, the carboxylic acid group lowers the localized pH. Simultaneously, the electron-deficient cinnoline ring can undergo nucleophilic attack by biological macromolecules, leading to acute inflammation, severe ocular damage, and respiratory irritation (H315, H319, H335)[1].

The Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), laboratories must implement PPE that specifically mitigates the chemical risks of the environment[2]. For 6-bromocinnoline-3-carboxylic acid, the PPE matrix is designed specifically to prevent particulate inhalation and dermal absorption.

  • Hand Protection (Gloves): Use Nitrile rubber gloves (minimum thickness: 0.11 mm for incidental contact; 0.4 mm for extended handling).

    • Causality: Nitrile provides superior chemical resistance against halogenated organic acids compared to latex, which is highly permeable to lipophilic heterocycles. Double-gloving is recommended during large-scale transfers to create a fail-safe barrier.

  • Eye Protection: Snug-fitting chemical safety goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are insufficient. The compound is a fine powder that can easily become aerosolized. Goggles create a physical seal that prevents micro-particulates from causing severe ocular irritation (H319)[1].

  • Respiratory Protection: N95 or P100 particulate respirator certified under NIOSH 42 CFR Part 84[3].

    • Causality: While the compound should exclusively be handled inside a certified chemical fume hood, a P100 respirator is required during spill cleanup or if hood ventilation fails. A P100 filter captures 99.97% of airborne particles, effectively mitigating the H335 respiratory hazard[3].

  • Body Protection: Flame-retardant, knee-length laboratory coat with tight-fitting knit cuffs to prevent powder from migrating up the forearms.

Operational Workflow & Handling Protocol

A self-validating safety system requires that every step of the handling process minimizes exposure risk and verifies containment.

Workflow Start Storage Retrieval (Desiccator, 2-8°C) PPE Don PPE Matrix (Nitrile, Goggles, P100) Start->PPE Pre-handling Hood Transfer to Chemical Fume Hood PPE->Hood Preparation Weigh Weighing Protocol (Anti-static tools) Hood->Weigh Containment React Reaction Setup (Closed System) Weigh->React Processing Waste Waste Segregation (Halogenated Organics) React->Waste Post-reaction

Caption: Operational workflow for safe handling of 6-bromocinnoline-3-carboxylic acid.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Don all required PPE before opening the storage desiccator.

  • Static Mitigation: 6-Bromocinnoline-3-carboxylic acid is a dry powder highly prone to static cling. Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth or use an anti-static ionizer gun. Causality: This prevents electrostatic repulsion from dispersing the powder into the air upon opening the container.

  • Weighing: Use an anti-static weighing boat and a grounded stainless steel spatula. Do not pour the powder directly from the bottle, as this generates airborne dust.

  • Transfer: Once the desired mass is weighed, immediately transfer the powder into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and the floor of the fume hood with a solvent appropriate for halogenated organics (e.g., a disposable wipe dampened with isopropanol) to remove invisible micro-spills.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is necessary to prevent aerosolization and subsequent respiratory exposure.

SpillResponse Spill Solid Spill Detected Assess Assess Extent (< 50g vs > 50g) Spill->Assess Minor Minor Spill (Proceed to Cleanup) Assess->Minor < 50g Major Major Spill (Evacuate & Call EHS) Assess->Major > 50g Sweep Dampen & Sweep (Avoid Dust) Minor->Sweep Decon Decontaminate (Soap & Water) Sweep->Decon Dispose Hazardous Waste Bin Decon->Dispose

Caption: Decision tree and procedural pathway for solid chemical spill response.

Step-by-Step Spill Cleanup (Minor Spill < 50g):

  • Secure the Area: Alert nearby personnel and restrict access to the spill zone to prevent tracking the powder throughout the lab.

  • Upgrade PPE: If the spill is outside the fume hood, immediately don a NIOSH-approved P100 particulate respirator[3].

  • Dampen the Powder: Never dry sweep a hazardous powder. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) to bind the particulates and prevent dust generation.

  • Collection: Use a disposable plastic scoop or damp paper towels to collect the wetted material. Place the collected waste into a sealable, chemically resistant hazardous waste bag.

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe to ensure all lipophilic brominated residues are fully solubilized and removed.

Disposal Protocol: Under standard environmental regulations, 6-bromocinnoline-3-carboxylic acid must be strictly treated as Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be placed in a designated, clearly labeled solid hazardous waste container. Do not dispose of them in the general biological or municipal trash.

  • Liquid Waste: Liquid waste from reactions involving this compound must be collected in a "Halogenated Organic Solvents" carboy. Ensure the pH is neutralized prior to disposal if highly acidic or basic conditions were used during the reaction.

References

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